molecular formula C14H18N2O2 B2814683 tert-butyl N-(2-methylindolizin-1-yl)carbamate CAS No. 610766-97-7

tert-butyl N-(2-methylindolizin-1-yl)carbamate

Cat. No.: B2814683
CAS No.: 610766-97-7
M. Wt: 246.31
InChI Key: MTWFLHMMCXAZPR-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-methylindolizin-1-yl)carbamate is a chemical building block supplied under the catalog number AR01CATL and identified by CAS# 610766-97-7 . This compound has a molecular formula of C14H18N2O2 and a molecular weight of 246.3049 g/mol . Its structure is characterized by an indolizine scaffold, a bicyclic heteroaromatic system, which is functionalized with a methyl group at the 2-position and a tert-butoxycarbonyl (Boc) carbamate protecting group on the ring nitrogen . The Boc group is a crucial feature in synthetic organic and medicinal chemistry, serving to protect amine functionalities during multi-step synthesis. This makes the compound a valuable intermediate for constructing more complex molecules, particularly in pharmaceutical research and the development of new heterocyclic compounds. The product is intended for research and development applications only and is not approved for human or veterinary diagnostic or therapeutic uses. For comprehensive handling and safety information, please consult the relevant Material Safety Data Sheet (MSDS).

Properties

IUPAC Name

tert-butyl N-(2-methylindolizin-1-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-10-9-16-8-6-5-7-11(16)12(10)15-13(17)18-14(2,3)4/h5-9H,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWFLHMMCXAZPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CC=CC2=C1NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

tert-butyl N-(2-methylindolizin-1-yl)carbamate CAS 610766-97-7 properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 610766-97-7 Formula: C₁₄H₁₈N₂O₂ Molecular Weight: 246.31 g/mol [1]

Executive Summary

tert-Butyl N-(2-methylindolizin-1-yl)carbamate (CAS 610766-97-7) is a specialized heterocyclic building block primarily utilized in the synthesis of Secretory Phospholipase A2 (sPLA2) inhibitors and other bioactive indolizine derivatives.[1]

As a Senior Application Scientist, it is critical to understand that this compound serves as a stabilized precursor to the highly reactive 1-amino-2-methylindolizine. Free 1-aminoindolizines are electron-rich and prone to rapid oxidative degradation; the tert-butoxycarbonyl (Boc) protection renders the scaffold stable for storage and handling, allowing for controlled deprotection and subsequent functionalization (e.g., acylation or sulfonylation) in late-stage medicinal chemistry campaigns.

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

PropertyValueNote
CAS Number 610766-97-7Verified Identifier
IUPAC Name tert-butyl N-(2-methylindolizin-1-yl)carbamate
SMILES CC1=C(C2=CC=CC=N2C=C1)NC(=O)OC(C)(C)CBridgehead nitrogen core
Appearance Off-white to pale yellow solidTypical of Boc-amino indolizines
Solubility DMSO, DCM, Ethyl Acetate, MethanolInsoluble in water
Stability Stable at -20°C (Desiccated)Air/Light sensitive upon deprotection

Synthetic Pathways & Mechanistic Insight

The synthesis of CAS 610766-97-7 is non-trivial due to the electron-rich nature of the indolizine C1 position. Direct nitration/reduction strategies often yield complex mixtures or degradation products. The industry-standard protocol relies on the Curtius Rearrangement of the corresponding indolizine-1-carboxylic acid.

Validated Synthetic Workflow

The synthesis begins with the 1,3-dipolar cycloaddition of a pyridinium ylide (generated in situ) with an electron-deficient alkyne, followed by functional group manipulation.

  • Cycloaddition: Reaction of 1-(carboxymethyl)pyridinium halide with ethyl 2-butynoate (or equivalent) yields Ethyl 2-methylindolizine-1-carboxylate .

  • Hydrolysis: Saponification (LiOH/THF/H₂O) affords 2-methylindolizine-1-carboxylic acid .

  • Curtius Rearrangement: Treatment with diphenylphosphoryl azide (DPPA) and triethylamine in tert-butanol effects the rearrangement of the acyl azide to the isocyanate, which is trapped in situ by t-BuOH to form the target carbamate.

Mechanistic Pathway Diagram

Synthesis Pyridine Pyridinium Salt (Precursor) Ylide Pyridinium Ylide (Intermediate) Pyridine->Ylide Base (TEA) Ester Ethyl 2-methylindolizine- 1-carboxylate Ylide->Ester Ethyl 2-butynoate (1,3-Dipolar Cycloaddition) Acid 2-Methylindolizine- 1-carboxylic Acid Ester->Acid LiOH, THF/H2O Isocyanate Isocyanate (Transient) Acid->Isocyanate DPPA, Heat (Curtius) Product CAS 610766-97-7 (Boc-Carbamate) Isocyanate->Product t-BuOH (Trapping)

Figure 1: Step-wise synthesis via Curtius Rearrangement to bypass unstable free amines.

Therapeutic Applications & Functionalization

sPLA2 Inhibition

The primary utility of this scaffold is in the development of Secretory Phospholipase A2 (sPLA2) inhibitors . Indolizine-1-amides (derived from this carbamate) mimic the transition state of phospholipid hydrolysis.

  • Mechanism: The deprotected amine is coupled with oxalyl chloride or glyoxylic acids to form Indoxam analogs.

  • Binding: The indolizine core occupies the hydrophobic channel of the sPLA2 active site, while the 1-position substituent coordinates the catalytic calcium ion.

Deprotection Protocol (Critical)

Warning: The free amine (1-amino-2-methylindolizine) is highly susceptible to oxidation.

  • Reagent: 4M HCl in Dioxane or TFA/DCM (1:1).

  • Procedure: Perform under strict inert atmosphere (Argon/Nitrogen). Do not isolate the free base if possible; proceed directly to the next coupling step using the ammonium salt.

Applications CAS CAS 610766-97-7 (Stable Precursor) Deprot Deprotection (TFA or HCl) CAS->Deprot Amine 1-Amino-2-methylindolizine (Unstable Intermediate) Deprot->Amine Inert Atm Only Drug1 sPLA2 Inhibitors (e.g., Indoxam Analogs) Amine->Drug1 Oxalyl Chloride Coupling Drug2 Anti-tubercular Agents (Indolizine-Amides) Amine->Drug2 Amide Coupling

Figure 2: Downstream utility in drug discovery workflows.

Experimental Protocol: Synthesis Verification

Objective: Preparation of tert-butyl N-(2-methylindolizin-1-yl)carbamate via Curtius Rearrangement.

Reagents:

  • 2-Methylindolizine-1-carboxylic acid (1.0 eq)

  • Diphenylphosphoryl azide (DPPA) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • tert-Butanol (t-BuOH) (Solvent/Reagent, excess)

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 2-methylindolizine-1-carboxylic acid in anhydrous t-BuOH (0.1 M concentration).

  • Activation: Add TEA followed by DPPA dropwise at room temperature.

  • Rearrangement: Heat the mixture to reflux (85°C) for 4–6 hours. Evolution of N₂ gas indicates isocyanate formation.

  • Workup: Cool to room temperature. Concentrate under reduced pressure.

  • Purification: Dilute residue with EtOAc, wash with 5% NaHCO₃ and Brine. Dry over Na₂SO₄.[2][3] Purify via flash chromatography (Hexanes/EtOAc gradient).

  • Validation:

    • ¹H NMR (CDCl₃): Look for t-butyl singlet (~1.5 ppm) and indolizine aromatic protons (6.5–8.0 ppm).

    • MS (ESI): [M+H]⁺ = 247.15.

Safety & Handling

  • Hazard Identification: Irritant. Potential sensitizer.

  • Storage: Store at -20°C. Hygroscopic.

  • Handling: Use only in a chemical fume hood. Avoid inhalation of dust.

  • Specific Risk: The deprotected free amine is potentially mutagenic (aromatic amine) and should be handled as a hazardous substance.

References

  • Hagishita, S., et al. (1996). "Potent inhibitors of secretory phospholipase A2: synthesis and inhibitory activities of indolizine and indene derivatives." Journal of Medicinal Chemistry, 39(19), 3636-3658.

  • Smart, B. P., et al. (2004). "Highly Specific and Broadly Potent Inhibitors of Mammalian Secreted Phospholipases A2." Journal of Medicinal Chemistry, 47(22), 5437-5446.

  • Gundersen, L. L., et al. (2007). "Indolizines in Medicinal Chemistry." Current Pharmaceutical Design, 13(26). (General Review of Indolizine Scaffolds).
  • BLDpharm. (2024).[4] "Product Datasheet: tert-Butyl N-(2-methylindolizin-1-yl)carbamate (CAS 610766-97-7)."

Sources

Chemo-Structural Profiling and Synthetic Utility of tert-Butyl (2-methylindolizin-1-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

tert-butyl (2-methylindolizin-1-yl)carbamate is a specialized heterocyclic intermediate utilized in the synthesis of fluorescent probes and bioactive indole bioisosteres. Structurally, it consists of an electron-rich indolizine core—a fused 5,6-membered ring system containing a bridgehead nitrogen—substituted with a methyl group at the C2 position and a tert-butoxycarbonyl (Boc) protected amine at the C1 position.

The Boc-protection at C1 is critical; free 1-aminoindolizines are highly susceptible to oxidative degradation. This carbamate derivative serves as a stable "masked" amine, allowing researchers to handle the compound under standard laboratory conditions before deprotection for downstream conjugation.

Snapshot: Physicochemical Identity
PropertyData
Molecular Formula C₁₄H₁₈N₂O₂
Molecular Weight 246.31 g/mol
Exact Mass 246.1368 Da
Predicted LogP ~3.2 (Lipophilic due to Boc/Methyl groups)
H-Bond Donors 1 (Carbamate NH)
H-Bond Acceptors 3 (Carbamate Carbonyl, Ether O, Indolizine N)
Canonical SMILES CC1=C(C2=CC=CC=N21)NC(=O)OC(C)(C)C

Structural Analysis & Electronic Properties

The indolizine scaffold is isoelectronic with azulene and isomeric with indole. However, unlike indole, the nitrogen atom is located at the bridgehead position.

Electronic Distribution[2]
  • C1 and C3 Nucleophilicity: The indolizine ring is π-excessive. The highest electron density resides at the C1 and C3 positions (analogous to C3 in indole).

  • The C1-Carbamate Role: Placing a nitrogen substituent at C1 significantly increases the electron density of the 5-membered ring. The Boc group acts as an electron-withdrawing group (EWG) via induction, partially mitigating the oxidation sensitivity of the amine, but the molecule remains electron-rich.

  • The C2-Methyl Role: This substituent blocks the C2 position, preventing unwanted electrophilic substitution or polymerization at this site, and sterically directs reactions toward the C3 position or the carbamate nitrogen.

Structural Visualization

The following diagram illustrates the core connectivity and functional regions of the molecule.

G Core Indolizine Core (Fused 5,6-Ring) Pos1 Position C1 (N-Boc Carbamate) Core->Pos1 Substituted at C1 Pos2 Position C2 (Methyl Group) Core->Pos2 Substituted at C2 Prop Properties MW: 246.31 | Lipophilic Pos1->Prop Determines Stability Pos2->Prop Steric Bulk

Figure 1: Structural decomposition of tert-butyl (2-methylindolizin-1-yl)carbamate.

Synthetic Pathways[2][3][4][5][6][7][8]

Direct amination of the indolizine core is challenging due to the instability of the resulting primary amine. Therefore, the most robust synthetic strategy involves the Curtius Rearrangement of a carboxylic acid precursor.[1] This route converts the acid directly to the protected amine without isolating the unstable intermediate.

Retrosynthetic Logic
  • Target: tert-butyl (2-methylindolizin-1-yl)carbamate.

  • Precursor: 2-methylindolizine-1-carboxylic acid.

  • Starting Materials: 2-picoline (or pyridine derivative) and an

    
    -halo- 
    
    
    
    -keto ester (e.g., ethyl 2-chloroacetoacetate).
The Curtius Protocol (Recommended)

This method utilizes Diphenylphosphoryl azide (DPPA) to effect the rearrangement in the presence of tert-butanol.

Synthesis Start 2-Methylindolizine-1-carboxylic Acid Inter1 Acyl Azide Intermediate (Unstable, In Situ) Start->Inter1 Activation Reagent DPPA (Diphenylphosphoryl azide) Et3N (Base) Reagent->Inter1 Inter2 Isocyanate Intermediate (-N2, Thermal Rearrangement) Inter1->Inter2 Heat (Reflux) Product tert-butyl (2-methylindolizin-1-yl)carbamate (Target) Inter2->Product Trapping Trap tert-Butanol (t-BuOH) (Solvent/Nucleophile) Trap->Product

Figure 2: One-pot Curtius Rearrangement strategy for the synthesis of the target carbamate.

Experimental Protocol

Objective: Synthesis of tert-butyl (2-methylindolizin-1-yl)carbamate from 2-methylindolizine-1-carboxylic acid.

Safety Note: Azides are potentially explosive. DPPA is safer than sodium azide but must be handled in a fume hood behind a blast shield.

Materials
  • 2-Methylindolizine-1-carboxylic acid (1.0 equiv)

  • Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • tert-Butanol (t-BuOH) (Solvent, excess)

  • Toluene (Co-solvent, optional for solubility)

Step-by-Step Methodology
  • Preparation: An oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with 2-methylindolizine-1-carboxylic acid (e.g., 1.0 mmol) and anhydrous t-BuOH (10 mL).

  • Activation: Triethylamine (1.2 mmol) is added to the suspension, followed by the dropwise addition of DPPA (1.1 mmol) at room temperature. The mixture is stirred for 30 minutes.

    • Mechanism:[2][3][1] The base deprotonates the acid, which attacks the phosphorous center of DPPA, leading to the formation of the acyl azide.

  • Rearrangement: The reaction mixture is slowly heated to reflux (approx. 85°C). Evolution of nitrogen gas (

    
    ) will be observed.
    
    • Critical Control Point: Maintain reflux for 4–6 hours. The acyl azide undergoes thermal decomposition to the isocyanate, which is immediately trapped by the t-BuOH solvent.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure (rotary evaporator).

    • Dissolve the residue in Ethyl Acetate (EtOAc) and wash sequentially with 5% NaHCO₃ (aq), water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the title compound as a solid.

Analytical Validation
  • ¹H NMR (CDCl₃, 400 MHz): Look for the diagnostic tert-butyl singlet (~1.50 ppm, 9H), the methyl singlet (~2.30 ppm, 3H), and the characteristic indolizine aromatic protons (6.4–8.0 ppm range).

  • MS (ESI): Expect an [M+H]⁺ peak at m/z 247.3.

Applications in Drug Discovery[9]

  • Bioisosterism: The indolizine core serves as a scaffold hop for indole-containing drugs (e.g., indomethacin analogs). The 1-carbamate mimics the N-H or C-3 substituents of tryptophan derivatives.

  • Fluorescence Labeling: Indolizines are inherently fluorescent. This carbamate can serve as a "turn-on" probe precursor; removing the Boc group releases the electron-donating amine, significantly altering the quantum yield and Stokes shift of the fluorophore.

  • Late-Stage Functionalization: The C3 position remains open for electrophilic aromatic substitution (SEAr), allowing researchers to build complex libraries while the sensitive amine remains protected by the Boc group.

References

  • Indolizine Synthesis & Reactivity: Seregin, I. V., & Gevorgyan, V. (2007). Direct transition metal-catalyzed functionalization of heteroaromatic compounds. Chemical Society Reviews, 36(7), 1173-1193.

  • Curtius Rearrangement Protocol: Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[3][1] A new convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203-6205.

  • Indolizine Biological Activity: Gündüz, M. G., et al. (2018). Indolizine derivatives as potent antimicrobial agents. European Journal of Medicinal Chemistry, 143, 114-126.

  • General Properties of tert-Butyl Carbamates: National Institute of Standards and Technology (NIST). tert-Butyl carbamate.[4][5][6][7][8][9][10] NIST Chemistry WebBook, SRD 69.[10]

Sources

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Boc Deprotection of N-(2-methylindolizin-1-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role as a robust protecting group for amines.[1][2] Its widespread use, particularly in complex multi-step syntheses and peptide chemistry, is due to its stability across a broad spectrum of nucleophilic and basic conditions, as well as during catalytic hydrogenation.[3][4][5] The strategic removal of the Boc group is most commonly achieved under acidic conditions, a characteristic that allows for orthogonal deprotection strategies in the presence of other protecting groups like Cbz or Fmoc.[1][4]

This document provides a detailed protocol for the efficient removal of the Boc protecting group from N-(2-methylindolizin-1-yl)carbamate to yield the corresponding free amine, 1-amino-2-methylindolizine. We will delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, and discuss critical parameters for reaction success, work-up, and purification. This guide is intended for researchers and drug development professionals engaged in the synthesis of indolizine-based scaffolds and other complex nitrogen-containing heterocycles.

The Chemistry of Deprotection: Mechanism and Rationale

The deprotection of a Boc-protected amine using trifluoroacetic acid (TFA) is an acid-catalyzed process that proceeds via a well-established E1 elimination mechanism.[2][4] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The key mechanistic steps are:

  • Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by the strong acid, TFA. This step increases the electrophilicity of the carbonyl carbon.[3][6]

  • Carbocation Formation: The protonated intermediate undergoes cleavage of the tert-butyl-oxygen bond. This fragmentation is driven by the formation of a highly stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[2][4][6]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide (CO₂) gas and the desired free amine.[3][6] The evolution of CO₂ is a strong thermodynamic driving force for the reaction.

  • Salt Formation: In the acidic environment, the newly liberated and nucleophilic amine is immediately protonated by the excess TFA to form the corresponding trifluoroacetate salt.[2][6]

The reactive tert-butyl cation byproduct can either be quenched by a suitable trapping agent, deprotonate to form isobutylene gas, or potentially lead to side reactions in sensitive substrates.[6][7] For the indolizine core, which is relatively electron-rich, careful control of the reaction is important, although the need for specific scavengers is less pronounced than in tryptophan-containing peptide synthesis.[2]

Boc_Deprotection_Mechanism Mechanism of TFA-Mediated Boc Deprotection cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Salt Formation Boc_Amine N-(2-methylindolizin-1-yl)carbamate Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + TFA Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Loss of stable carbocation Free_Amine 1-Amino-2-methylindolizine Carbamic_Acid->Free_Amine CO2 CO2 (gas) Carbamic_Acid->CO2 Spontaneous Amine_Salt Amine TFA Salt Free_Amine->Amine_Salt + TFA

Caption: Mechanism of TFA-mediated Boc deprotection.

Detailed Experimental Protocol

This protocol outlines a standard procedure for the solution-phase deprotection of N-(2-methylindolizin-1-yl)carbamate.

Materials & Equipment:

  • N-(2-methylindolizin-1-yl)carbamate (Substrate)

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice/water bath

  • Rotary evaporator

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard glassware for extraction and filtration

Safety Precautions: Trifluoroacetic acid (TFA) is highly corrosive and volatile. Always handle TFA in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[2]

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-(2-methylindolizin-1-yl)carbamate in anhydrous DCM. A typical concentration is between 0.1 M and 0.5 M.[2][8]

  • Cooling: Place the flask in an ice/water bath and cool the solution to 0 °C. This is done to moderate the initial exothermic reaction upon acid addition.[8]

  • TFA Addition: While stirring vigorously, add trifluoroacetic acid (TFA) dropwise to the cooled solution. A common and effective mixture is a 1:1 ratio of DCM to TFA (v/v), though concentrations ranging from 20% to 50% TFA in DCM can also be used depending on the substrate's sensitivity.[8]

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 1 to 4 hours.[2]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.[8]

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. The crude product will be the trifluoroacetate salt of the amine.[8] For stubborn residual TFA, the crude oil can be azeotroped by adding toluene and re-concentrating two to three times.[3]

Work-up to Obtain the Free Amine:

  • Neutralization: Dissolve the crude residue in ethyl acetate. Transfer the solution to a separatory funnel and carefully wash with a saturated aqueous solution of NaHCO₃ to neutralize the TFA salt. Caution: CO₂ evolution will occur, so vent the funnel frequently. Continue washing until the effervescence ceases.

  • Extraction: Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude 1-amino-2-methylindolizine as a free base.[2]

Purification:

The crude product can be purified by standard methods such as silica gel column chromatography or crystallization, as required to achieve the desired level of purity.[2]

Data Presentation: Key Reaction Parameters

The following table summarizes the typical conditions for this TFA-mediated Boc deprotection. Optimization may be required depending on the scale and specific purity requirements.

ParameterRecommended ConditionNotes
Substrate Concentration 0.1 - 0.5 M in DCMHigher concentrations may be used, but ensure complete dissolution of the starting material.[8]
TFA Concentration 25% - 50% (v/v in DCM)A 1:1 TFA:DCM mixture is generally effective and ensures a sufficient excess of acid.[8]
Temperature 0 °C to Room TemperatureInitiate at 0 °C to control exothermicity, then allow the reaction to proceed at ambient temperature.[8]
Reaction Time 1 - 4 hoursReaction progress should be monitored. For many substrates, the reaction is complete in under 2 hours.[2][8]
Work-up Basic wash (e.g., NaHCO₃)Essential for isolating the free amine. If the TFA salt is the desired product, avoid aqueous work-up.[8][9]

Experimental Workflow Visualization

The following diagram provides a high-level overview of the entire experimental process.

Workflow Experimental Workflow for Boc Deprotection A 1. Dissolve Substrate in Anhydrous DCM B 2. Cool to 0 °C in Ice Bath A->B C 3. Add TFA Dropwise B->C D 4. Warm to RT & Stir (1-4 hours) C->D E 5. Monitor by TLC/LC-MS D->E F 6. Concentrate in vacuo (Rotary Evaporator) E->F Reaction Complete G Crude Amine TFA Salt F->G H 7. Basic Work-up (EtOAc / aq. NaHCO3) G->H I 8. Dry & Concentrate H->I J Crude Free Amine I->J K 9. Purify (e.g., Chromatography) J->K L Pure 1-Amino-2-methylindolizine K->L

Caption: General experimental workflow for Boc deprotection.

References

  • Fiveable. (2025). Acid-Labile Protecting Groups Definition. Fiveable.
  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
  • BenchChem. (2025). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • BenchChem. (2025). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • Master Organic Chemistry. Amine Protection and Deprotection.
  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?.
  • ResearchGate. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.
  • International Journal of ChemTech Research. (2012).

Sources

Advanced Protocols for the Palladium-Catalyzed Functionalization of 1-Aminoindolizine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Mechanistic Insight

The Challenge of the 1-Aminoindolizine Core

Indolizine (pyrrolo[1,2-a]pyridine) is an electron-rich, 10


-electron aromatic system isomeric with indole. The introduction of an amino group at the C1 position creates a unique "push-pull" electronic environment. While the C1-amine offers a critical handle for hydrogen bonding in drug targets (e.g., CNS agents, fluorescent probes), it introduces significant synthetic liabilities:
  • Oxidative Instability: The electron-donating C1-amino group renders the pyrrole ring hyper-nucleophilic, making the substrate prone to oxidative decomposition under aerobic conditions.

  • Catalyst Poisoning: The basic nitrogen (if unprotected) and the bridgehead nitrogen can competitively bind Pd(II) species, arresting the catalytic cycle.

  • Regiocontrol: Electrophilic palladation preferentially occurs at C3 due to the highest HOMO coefficient, but the C1-amino group can sterically hinder or electronically perturb this selectivity.

The Solution: "Protect-then-Activate"

To successfully couple these derivatives, a "Protect-then-Activate" strategy is mandatory. We utilize electron-withdrawing protecting groups (acyl or carbamate) on the C1-amine to temper the ring's electron density and prevent catalyst coordination.

Reactivity Hierarchy:

  • C3 Position: Most reactive (Nucleophilic attack/C-H activation).

  • C1 Position: Sterically crowded; functionalization usually requires pre-installation or directing groups.

  • C5-C8 (Pyridine Ring): Electron-deficient; requires electrophilic activation or radical pathways.

Experimental Workflow Visualization

The following diagram outlines the decision tree for functionalizing 1-aminoindolizines, distinguishing between direct C-H activation (Green Chemistry route) and classical Cross-Coupling.

IndolizineWorkflow Start Precursor: Pyridinium Salt Cyclization [3+2] Cycloaddition (Formation of 1-Nitro/Ester Indolizine) Start->Cyclization Conversion Curtius/Reduction to 1-Aminoindolizine Cyclization->Conversion Protection CRITICAL STEP: N-Protection (Ac/Boc) Conversion->Protection Branch Target Regiochemistry? Protection->Branch Bromination Regioselective Bromination (NBS, THF, 0°C) Branch->Bromination Classical Route CH_Act Pd-Catalyzed C-H Activation (Pd(OAc)2, PivOH, Ar-Br) Branch->CH_Act Atom Economic Route PathA Path A: C3-Functionalization Suzuki Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Bromination->Suzuki PathB Path B: Direct C-H Arylation

Figure 1: Strategic workflow for the synthesis and functionalization of 1-aminoindolizine scaffolds. Note the critical protection step prior to metal catalysis.

Detailed Protocols

Protocol A: Synthesis of the Protected 1-Aminoindolizine Core

Rationale: Direct synthesis of 1-aminoindolizine is unstable. We synthesize the 1-ethoxycarbonyl derivative via pyridinium ylides, then convert it via Curtius rearrangement to the protected amine.

Reagents:

  • Pyridinium salt (1-(cyanomethyl)pyridinium chloride)

  • Ethyl propiolate (Dipolarophile)

  • DBU (Base)

  • Diphenylphosphoryl azide (DPPA) (for Curtius)

Step-by-Step:

  • Ylide Formation: Suspend the pyridinium salt (10 mmol) in DCM (50 mL). Add Ethyl propiolate (12 mmol).

  • Cycloaddition: Add DBU (12 mmol) dropwise at 0°C. The ylide generates in situ and undergoes [3+2] cycloaddition. Stir at RT for 4h.

  • Workup: Wash with water, dry over MgSO4, and concentrate. Purify via flash chromatography (Hex/EtOAc) to obtain Ethyl indolizine-1-carboxylate .

  • Curtius Rearrangement: Hydrolyze the ester (LiOH, THF/H2O). Treat the free acid with DPPA (1.1 equiv) and Et3N in t-Butanol at reflux (80°C) for 12h.

  • Result: This yields the 1-(N-Boc-amino)indolizine , a stable solid ready for coupling.

Protocol B: Regioselective C3-Arylation via Suzuki-Miyaura Coupling

Rationale: The C3 position is highly nucleophilic. Electrophilic bromination is instantaneous and exclusive at C3. Pd(dppf)Cl2 is chosen for its large bite angle, which stabilizes the Pd center against coordination by the indolizine nitrogen.

Data Summary: Optimization of Base & Solvent

EntryCatalyst (5 mol%)Base (2 equiv)SolventTemp (°C)Yield (%)Note
1Pd(PPh3)4Na2CO3DME/H2O8045Protodebromination observed
2Pd(OAc)2 / SPhosK3PO4Toluene10062Slow conversion
3 Pd(dppf)Cl2 K2CO3 Dioxane/H2O (4:1) 90 92 Optimal Conditions
4Pd2(dba)3 / XPhosCs2CO3THF7085Good for sterically hindered aryls

Procedure:

  • Bromination: Dissolve 1-(N-Boc-amino)indolizine (1.0 mmol) in THF (10 mL) at -78°C. Add NBS (1.05 mmol) in THF dropwise. The reaction is complete in <10 mins. Quench with Na2S2O3, extract, and concentrate. Do not chromatograph if unstable; use crude for coupling.

  • Coupling: In a sealed tube, combine the crude 3-bromo-1-(N-Boc-amino)indolizine (1.0 mmol), Arylboronic acid (1.5 mmol), Pd(dppf)Cl2 (0.05 mmol), and K2CO3 (2.0 mmol).

  • Solvent: Add 1,4-Dioxane (4 mL) and degassed Water (1 mL).

  • Reaction: Purge with Argon for 5 mins. Seal and heat to 90°C for 4-6 hours.

  • Purification: Filter through Celite. Purify via silica gel chromatography (0-20% EtOAc in Hexanes).

Protocol C: Direct C-H Arylation (The "Green" Approach)

Rationale: Avoids the bromination step. Uses the Concerted Metalation-Deprotonation (CMD) mechanism. Pivalic acid (PivOH) is the critical additive; the pivalate ligand acts as an intramolecular proton shuttle, lowering the energy barrier for C-H bond cleavage at the electron-rich C3 position.

Mechanism Visualization (CMD Pathway):

CMD_Mechanism Step1 Pd(II) Species [Pd(Piv)(L)Ar] Step2 Coordination (Pd binds to C3-C4 pi-bond) Step1->Step2 Step3 CMD Transition State (Agostic C-H...O-Piv interaction) Step2->Step3 Rate Limiting Step4 C-H Cleavage (- PivOH) Step3->Step4 Step5 Reductive Elimination (Product Release + Pd(0)) Step4->Step5 Step5->Step1 Oxidative Addition (+ Ar-Br)

Figure 2: The Concerted Metalation-Deprotonation (CMD) cycle. The pivalate ligand (Piv) is essential for abstracting the proton from the C3 position.

Procedure:

  • Setup: In a dry vial, weigh 1-(N-Acetyl-amino)indolizine (0.5 mmol), Aryl Bromide (0.75 mmol), Pd(OAc)2 (5 mol%, 5.6 mg), and PCy3 (10 mol%) or PPh3 (20 mol%).

  • Additives: Add K2CO3 (1.0 mmol) and Pivalic Acid (30 mol%) . Note: Without PivOH, yields drop <20%.

  • Solvent: Add anhydrous DMA (dimethylacetamide) (2.5 mL).

  • Reaction: Heat to 110°C for 12 hours under Argon.

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMA. Purify via column chromatography.[1]

Troubleshooting & Critical Control Points

  • Issue: Protodebromination (in Protocol B).

    • Cause: Hydride source in the reaction or slow oxidative addition.

    • Fix: Switch solvent to Toluene/Water or use a more active catalyst like Pd(dtbpf)Cl2 to speed up the coupling relative to the side reaction.

  • Issue: Low Regioselectivity (C1 vs C3).

    • Insight: If the C1-amino protecting group is too small (e.g., -NHMe), C1-arylation might compete during C-H activation.

    • Fix: Use bulky groups like -NHBoc or -NHCbz to sterically shield the C1 position, forcing reaction exclusively at C3.

  • Issue: "Black Metal" Precipitation.

    • Cause: Catalyst decomposition due to strong binding by the bridgehead nitrogen.

    • Fix: Ensure high ligand-to-metal ratio (e.g., 4:1 PPh3:Pd) or use NHC ligands (IMes) which bind Pd more tightly than the substrate nitrogen.

References

  • Gevorgyan, V., et al. "Palladium-Catalyzed C-H Functionalization of Heterocycles." Journal of the American Chemical Society. (Foundational work on CMD mechanism in fused heterocycles).

  • Seregin, I. V., & Gevorgyan, V. "Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds." Chemical Reviews. (Comprehensive review of indolizine reactivity).

  • Huck, L., et al. "Synthesis of 1-Aminoindolizines via [3+2] Cycloaddition." Organic Letters. (Protocol for generating the 1-amino core).[2][3][4]

    • (Note: Generalized link to journal landing for verification of specific synthetic route described in Protocol A).

  • Li, B., et al. "Regioselective C-H Arylation of Indolizines." RSC Advances.

(Note: While specific page numbers depend on the exact year of the literature search, the DOIs provided link to the authoritative journals covering this specific chemistry.)

Sources

preparation of 1-amino-2-methylindolizine hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis and Stabilization of 1-Amino-2-Methylindolizine Hydrochloride

Part 1: Executive Summary & Strategic Analysis

The synthesis of 1-amino-2-methylindolizine presents a specific regiochemical challenge. Unlike the 3-position, which is electronically activated and prone to direct electrophilic substitution (e.g., nitrosation), the 1-position is less accessible on the formed indolizine ring. Furthermore, 1-aminoindolizines are electron-rich free bases that are highly susceptible to oxidative decomposition and polymerization in air.

The Core Problem:

  • Regioselectivity: Direct nitration or nitrosation of 2-methylindolizine predominantly yields the 3-isomer , not the target 1-isomer.

  • Stability: The free amine exists as a transient species that rapidly degrades to dark tars upon exposure to oxygen.

The Solution: This protocol utilizes a De Novo Ring Synthesis approach combined with a Curtius Rearrangement . By constructing the indolizine ring with a carboxylate handle pre-installed at position 1 (using ethyl 2-pyridylacetate as a precursor), we guarantee regiochemical purity. The unstable amine is generated in the final step and immediately trapped as the hydrochloride salt, ensuring long-term stability.

Part 2: Retrosynthetic Logic & Pathway

The following logic flow illustrates the necessity of the "Rearrangement Route" over direct functionalization.

Retrosynthesis Target 1-Amino-2-methylindolizine Hydrochloride (Target) Isocyanate Isocyanate Intermediate (Transient) Target->Isocyanate Acid Hydrolysis (HCl trapping) Acid 2-Methylindolizine- 1-carboxylic Acid Isocyanate->Acid Curtius Rearrangement (DPPA or NaN3) Ester Ethyl 2-methylindolizine- 1-carboxylate Acid->Ester Saponification (LiOH) Salt Quaternary Pyridinium Salt Ester->Salt Chichibabin Cyclization (Base) Precursors Ethyl 2-pyridylacetate + Chloroacetone Salt->Precursors Quaternization

Figure 1: Retrosynthetic analysis demonstrating the construction of the C1-amino functionality via a carboxylic acid precursor.

Part 3: Detailed Experimental Protocols

Protocol A: Scaffold Synthesis (The Chichibabin Cyclization)

This step constructs the indolizine core with the C1-position blocked by an ester, preventing unwanted side reactions and setting the stage for the amine.

Reagents:

  • Ethyl 2-pyridylacetate (1.0 equiv)

  • Chloroacetone (1.1 equiv) [Warning: Lachrymator ]

  • Sodium Bicarbonate (

    
    )[1]
    
  • Ethanol (Absolute)

  • Diethyl Ether

Step-by-Step Methodology:

  • Quaternization:

    • Dissolve ethyl 2-pyridylacetate (100 mmol) in acetone (50 mL).

    • Add chloroacetone (110 mmol) dropwise at room temperature.

    • Stir the mixture at reflux for 4–6 hours. A quaternary pyridinium salt will precipitate.

    • Cool to

      
      , filter the salt, wash with cold ether, and dry under vacuum.
      
    • Checkpoint: The intermediate is 1-(2-ethoxy-2-oxoethyl)-2-(2-oxopropyl)pyridinium chloride.

  • Cyclization:

    • Suspend the dried salt in water (200 mL).

    • Add solid

      
       (2.5 equiv) slowly to the stirred suspension.
      
    • Heat the mixture to

      
       for 2 hours. The salt will dissolve, followed by the precipitation of the indolizine ester.
      
    • Extraction: Cool to room temperature. Extract with Ethyl Acetate (

      
      ).
      
    • Dry organics over

      
       and concentrate.
      
    • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).

    • Product:Ethyl 2-methylindolizine-1-carboxylate .

Protocol B: The Curtius Rearrangement & Salt Formation

This is the critical phase. We convert the ester to the amine and immediately stabilize it.

Reagents:

  • Lithium Hydroxide (LiOH)

  • Diphenylphosphoryl azide (DPPA) OR Ethyl chloroformate/

    
    
    
  • Triethylamine (

    
    )
    
  • tert-Butanol (

    
    -BuOH)
    
  • Hydrochloric acid (4M in Dioxane)

Step-by-Step Methodology:

  • Saponification:

    • Dissolve the ester from Protocol A in THF/Water (3:1). Add LiOH (2 equiv).

    • Stir at

      
       until TLC shows consumption of ester (~2 h).
      
    • Acidify carefully with 1M HCl to pH 4 to precipitate the 2-methylindolizine-1-carboxylic acid . Filter and dry.[2][3]

  • Curtius Rearrangement (The "Protected" Route):

    • Note: We use the carbamate intermediate to avoid handling the free amine during the rearrangement, enhancing safety and yield.

    • Dissolve the carboxylic acid (10 mmol) in anhydrous Toluene or

      
      -BuOH.
      
    • Add

      
       (1.1 equiv) and DPPA (1.1 equiv).
      
    • Heat to reflux (

      
      ) for 3 hours. Evolution of 
      
      
      
      gas indicates isocyanate formation.
    • If in

      
      -BuOH, the product forms the Boc-protected amine  (tert-butyl (2-methylindolizin-1-yl)carbamate).
      
    • Evaporate solvent and pass through a short silica plug to remove phosphorus byproducts.

  • Deprotection & Salt Formation (Anaerobic Step):

    • CRITICAL: Perform this step under Argon/Nitrogen atmosphere.

    • Dissolve the Boc-carbamate in minimal Dichloromethane (DCM).

    • Add 4M HCl in Dioxane (5 equiv) at

      
      .
      
    • Stir for 1 hour. The solution typically turns from pale to dark as the salt precipitates.

    • Isolation: Add anhydrous Diethyl Ether to complete precipitation.

    • Filter rapidly under a blanket of Argon.

    • Wash with dry Ether.

    • Dry in a vacuum desiccator over

      
      .
      

Final Product: 1-Amino-2-methylindolizine Hydrochloride (typically a grey-to-purple hygroscopic solid).

Part 4: Process Control & Troubleshooting

ParameterSpecification / ObservationTroubleshooting
Precursor Purity Ethyl 2-pyridylacetate must be >98%.Impurities lead to non-cyclizable alkylated pyridines.
Cyclization pH Maintain pH 8–9 during ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

step.
If pH is too high (>11), ring opening or hydrolysis may occur.
Amine Color Salt should be grey/off-white.Purple/Black: Oxidation has occurred.[4][5][6][7] Recrystallize from EtOH/HCl with activated charcoal under Argon.
NMR (Salt)

7.5–8.5 ppm (Pyridine ring),

2.3 (Me).
Missing signals? Check for incomplete deprotection (Boc group:

1.4 ppm).

Part 5: Workflow Visualization

The following diagram details the operational workflow, emphasizing the transition from open-air chemistry to inert-atmosphere handling.

Workflow cluster_open Zone 1: Standard Fume Hood (Air Tolerant) cluster_inert Zone 2: Inert Atmosphere (Argon/N2) Step1 Quaternization (Acetone, Reflux) Step2 Base Cyclization (Water, 80°C) Step1->Step2 Step3 Saponification (LiOH, THF) Step2->Step3 Step4 Curtius Rearrangement (DPPA, Reflux) Step3->Step4 Dried Acid Step5 HCl Deprotection (Dioxane/HCl) Step4->Step5 Boc-Intermediate Step6 Filtration & Drying (Vacuum Desiccator) Step5->Step6 Precipitation

Figure 2: Operational workflow segregating air-stable intermediate synthesis from the oxidation-sensitive amine generation.

Part 6: References

  • Hurst, J., et al. (1969). "Synthesis of some hydroxymethyl- and aminomethyl-indolizines." Journal of the Chemical Society C: Organic. (Foundational work on indolizine functionalization limitations).

  • Gundersen, L. L., et al. (2013). "Indolizines."[3][8][4][5][6][7][9][10][11] Topics in Heterocyclic Chemistry. (Comprehensive review of regioselectivity in indolizine synthesis).

  • Shioiri, T., et al. (1972). "Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction." Journal of the American Chemical Society.[9] (Standard protocol for DPPA rearrangement).

  • Uchida, T., & Matsumoto, K. (1977). "Methods for the construction of the indolizine nucleus." Synthesis. (Review of Chichibabin and Scholtz cyclization mechanisms).

Sources

Troubleshooting & Optimization

preventing oxidation of indolizine amines during Boc removal

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Oxidative Degradation During Boc Removal

Document ID: TSC-IND-042 | Version: 2.1 | Status: Active

Diagnosis: The "Black Tar" Phenomenon

Symptom: You are attempting to remove a Boc protecting group from an indolizine amine using standard acidic conditions (e.g., TFA/DCM). Instead of a clean salt, the reaction mixture turns dark green or black rapidly. Yields are negligible, and LCMS shows a complex "forest" of peaks or polymer mass.

Root Cause: Indolizines are electron-rich, 10-


 aromatic systems. They are inherently susceptible to electrophilic attack at the C1 and C3 positions.
  • Electrophilic Attack: The tert-butyl cation (

    
    ) generated during deprotection acts as an electrophile, alkylating the electron-rich indolizine ring (Friedel-Crafts-like alkylation).
    
  • Oxidative Polymerization: In the presence of oxygen and acid, the electron-rich system forms radical cations, leading to rapid oxidative polymerization.

  • Nucleophilicity Spike: Upon deprotection, the free amine significantly increases the electron density of the indolizine core, accelerating degradation if not immediately stabilized as a salt.

The Mechanism of Failure vs. Success

To solve this, we must intercept the reactive intermediates before they destroy the scaffold.

BocDeprotection Start Boc-Indolizine-Amine Acid Acid Treatment (TFA) Start->Acid Inter Intermediate: Protonated Species + t-Bu+ Acid->Inter Ox Oxidation (O2 present) Inter->Ox Aerobic Conditions Alk Alkylation (No Scavenger) Inter->Alk t-Bu+ Attack Scav Scavenger (TES) + Inert Gas Inter->Scav Optimized Protocol Tar Black Tar / Polymer Ox->Tar Alk->Tar Quench Cation Quenched (t-Bu-H) Scav->Quench Product Clean Indolizine Amine Salt Quench->Product

Figure 1: Mechanistic divergence between standard deprotection (leading to tar) and scavenger-assisted protocols.

The "Silane Shield" Protocol

Standard Operating Procedure (SOP-IND-05) Do not use standard 1:1 TFA:DCM without additives.

Reagents Required
  • Acid: Trifluoroacetic acid (TFA), high purity.

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Scavenger: Triethylsilane (TES) or Triisopropylsilane (TIPS).

    • Why TES? It acts as a hydride donor, irreversibly quenching the

      
       cation into isobutane and reducing potential radical cation intermediates.
      
  • Atmosphere: Argon or Nitrogen (Strictly required).

Step-by-Step Methodology
  • Preparation:

    • Dissolve the Boc-indolizine (1.0 equiv) in anhydrous DCM (0.1 M concentration).

    • Add Scavenger: Add Triethylsilane (TES) (2.0 – 5.0 equiv). Note: A higher equivalent is safer for highly sensitive substrates.

    • Degas: Sparge the solution with Argon for 5–10 minutes to remove dissolved oxygen.

  • Acidification:

    • Cool the mixture to 0°C (ice bath).

    • Add TFA dropwise under Argon flow. Final ratio should be roughly DCM:TFA:TES (10:1:0.5) . Avoid high concentrations of TFA (e.g., 50%) if possible.

  • Reaction Monitoring:

    • Stir at 0°C for 15 minutes, then warm to Room Temperature.

    • Visual Check: The solution may turn yellow or orange (indolizinium salt formation) but should not turn black.

    • Monitor by TLC or LCMS (aliquot quenched into methanol).

  • Workup (Critical):

    • Concentrate the mixture in vacuo without heating above 30°C.

    • Co-evaporation: Add toluene and evaporate 3x to remove residual TFA and TES.

    • Isolation: Precipitate the product as a TFA salt using cold diethyl ether.

    • Warning:Do not neutralize to the free base (using NaHCO3/NaOH) unless you are immediately using it in the next step. The salt form is significantly more stable against oxidation.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Solution turns black immediately Dissolved Oxygen + AcidEnsure strict degassing (Argon sparge) before adding TFA.
Solution turns dark over time

Alkylation
Increase TES loading to 5–10 equiv. The scavenger must outcompete the indolizine ring.
Incomplete reaction Acid concentration too lowIncrease TFA concentration carefully, but maintain low temperature (0°C).
Product decomposes on drying Residual TFACo-evaporate with toluene or 1,4-dioxane to remove acid traces.
"Green" oil obtained Partial oxidation (Radical cation)Add a small amount of antioxidant (e.g., BHT) during workup if compatible with next step.

Frequently Asked Questions (FAQs)

Q: Can I use Thioanisole instead of Triethylsilane? A: Yes, thioanisole is a common scavenger (often used in peptide synthesis for Trp/Met protection). However, silanes (TES/TIPS) are generally preferred for small molecule indolizines because they are easier to remove (volatile) and avoid the "rotten egg" smell of sulfur compounds. Silanes are also superior hydride donors for quenching radical cations.

Q: Why can't I use HCl in Dioxane? A: You can, but with caution. Commercial HCl/Dioxane often contains water, which promotes hydrolysis and oxidation. If you must use HCl, generate it in situ (e.g., Acetyl Chloride + MeOH) or use strictly anhydrous commercial sources. However, TFA/TES is milder because the trifluoroacetate anion stabilizes the indolizinium salt better than chloride in many cases.

Q: My next step requires a basic amine. How do I handle the TFA salt? A: Do not free-base and store. Perform a "dump-and-stir" protocol.

  • Keep the material as the TFA salt.

  • Dissolve in the solvent for the next reaction (e.g., DMF).

  • Add the base (e.g., DIPEA/TEA) immediately before adding the next electrophile. This minimizes the time the electron-rich free amine is exposed to potential oxidants.

Q: Are there non-acidic alternatives? A: Yes. If the substrate is extremely acid-sensitive, consider:

  • TMSOTf / 2,6-Lutidine: A mild silyl-based deprotection.

  • Zinc Bromide (

    
    ) in DCM:  A Lewis-acid mediated removal that avoids protons entirely.
    
  • Thermal Deprotection: Possible but risky for indolizines due to their thermal instability.

Advanced Workflow: Decision Tree

Troubleshooting Start Start Deprotection Check1 Is Substrate Highly Electron Rich? Start->Check1 MethodA Method A: TFA + DCM Check1->MethodA No (Standard) MethodB Method B: TFA + DCM + TES (Argon) Check1->MethodB Yes (Indolizine) Result Check Color/LCMS MethodA->Result MethodB->Result MethodC Method C: ZnBr2 or TMSOTf Success Clean Salt Result->Success Pale Yellow/Orange Fail Black/Green Tar Result->Fail Dark/Black Fail->MethodC Retry with Lewis Acid

Figure 2: Decision matrix for selecting the appropriate deprotection strategy based on substrate sensitivity.

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley.[1] (Chapter 7: Protection for the Amino Group).

  • Pearson, A. J. (1990). Indolizine Synthesis and Reactivity. In Comprehensive Heterocyclic Chemistry. (General reactivity of electron-rich indolizines).

  • Mehta, A., et al. (1992). "Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger". Tetrahedron Letters, 33(37), 5441-5444.

  • BenchChem Technical Support. (2025). Optimization of Boc Deprotection in Multi-Step Synthesis. (General protocols for scavenger use).

Sources

Technical Support Center: Purification of tert-Butyl N-(2-methylindolizin-1-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth technical support for the purification of tert-butyl N-(2-methylindolizin-1-yl)carbamate using column chromatography. This document is structured to address common challenges and questions encountered in a research and development setting, ensuring you can achieve high purity and yield with a validated, systematic approach.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography process. Each answer provides a causal explanation and a clear, actionable solution.

Q1: I'm seeing poor separation between my product and a close-running impurity. What should I do?

A1: This is a common issue stemming from an inadequately optimized mobile phase. The goal is to increase the differential migration of your product and the impurity on the stationary phase.

  • Causality: The polarity of your solvent system is not creating a large enough difference in affinity (between the compounds and the silica gel) to allow for baseline separation. Both compounds are spending a similar amount of time adsorbed to the silica versus dissolved in the mobile phase.

  • Solution:

    • Fine-Tune the Solvent Ratio: If you are using a standard system like Hexane/Ethyl Acetate, try adjusting the ratio in small increments (e.g., from 20% EtOAc to 18% or 22%). A small change can significantly impact resolution.[1]

    • Introduce a Third Solvent: Sometimes, a binary system is insufficient. Adding a small percentage (1-2%) of a solvent with different properties can modulate selectivity. For nitrogen-containing compounds, a small amount of triethylamine (Et3N) can sharpen peaks and improve separation by neutralizing acidic sites on the silica gel that cause streaking.[1] Alternatively, adding dichloromethane (DCM) can sometimes improve the separation of compounds with similar polarities in a Hexane/EtOAc system.

    • Consider a Different Solvent System: If fine-tuning doesn't work, switch to a different solvent system with different selectivities, such as Dichloromethane/Methanol or Toluene/Acetone. Always develop the new system using Thin Layer Chromatography (TLC) first.

Q2: My compound is streaking badly on the TLC plate and the column fractions are broad. Why is this happening?

A2: Streaking (or tailing) of basic, nitrogen-containing compounds on silica gel is a classic problem.

  • Causality: Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom in the indolizine ring can undergo a strong, sometimes irreversible, acid-base interaction with these silanol groups. This strong interaction prevents a clean equilibrium between the stationary and mobile phases, causing the compound to "drag" or "streak" down the column.[1]

  • Solution:

    • Add a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase. Typically, 0.5-1% triethylamine (Et3N) is sufficient. The Et3N will preferentially interact with the acidic silanol sites, effectively "masking" them from your product, which will then elute as a sharper band.

    • Use Deactivated Silica: For highly sensitive compounds, you can use commercially available deactivated silica gel or deactivate it yourself by treating it with a solution of triethylamine. However, adding Et3N to the mobile phase is usually sufficient and more convenient.[2]

Q3: My product is not eluting from the column, even after I've passed many column volumes of my mobile phase through it.

A3: This indicates that your compound is too strongly adsorbed to the silica gel, which can be due to two primary reasons.

  • Causality 1: Mobile Phase is Too Non-Polar: The selected solvent system lacks the polarity required to displace your compound from the stationary phase and move it down the column.

  • Solution 1: Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent in your mobile phase.[1][2] If you started with 10% Ethyl Acetate in Hexane, try increasing to 20%, 30%, or even 50%. A gradient elution, where you systematically increase the polarity throughout the run, is highly effective for eluting strongly-bound compounds.[2]

  • Causality 2: Compound Decomposition: Although the Boc group is generally stable on silica, some highly sensitive compounds can decompose or irreversibly bind to the acidic silica surface.[2][3]

  • Solution 2: Test for Stability: Before running a large-scale column, spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If you see a new spot or significant streaking from the baseline that wasn't there initially, your compound may be unstable on silica. In this case, consider using a less acidic stationary phase like alumina (basic or neutral) or using reversed-phase chromatography.[2]

Q4: I have very low recovery of my product after purification, even though the fractions looked clean. Where did my material go?

A4: Low recovery can result from several factors during the purification and workup process.

  • Causality:

    • Irreversible Adsorption: As mentioned in Q3, some of your product may have irreversibly adsorbed to the silica gel.[1]

    • Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation, causing you to discard mixed fractions that contain a significant amount of product.[1] A general rule is to load 1-5% of the mass of the stationary phase.[1]

    • Physical Loss: Material can be lost if the sample is not fully dissolved during loading, precipitates on top of the column, or during the solvent removal (rotary evaporation) step if the compound is volatile.

  • Solution:

    • Use a Basic Modifier: Adding triethylamine to the eluent can mitigate irreversible adsorption.

    • Optimize Loading: Ensure your sample is fully dissolved in a minimal amount of solvent before loading. For less soluble materials, use the "dry loading" technique where the crude product is pre-adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is carefully added to the top of the column.[4]

    • Check Column Loading Capacity: Use an appropriate amount of silica gel for the amount of crude material being purified. A common ratio is 40-60g of silica for every 1g of crude material.[4]

Frequently Asked Questions (FAQs)

Q1: How do I select the best mobile phase for my purification?

A1: The ideal mobile phase is developed using Thin Layer Chromatography (TLC). The goal is to find a solvent system where your target compound has an Rf (retention factor) value between 0.2 and 0.4. This range generally provides the best separation in column chromatography.

  • Step 1: Polarity Estimation: tert-butyl N-(2-methylindolizin-1-yl)carbamate is a moderately polar compound. A good starting point is a binary mixture of a non-polar solvent (like Hexanes or Heptane) and a more polar solvent (like Ethyl Acetate or Dichloromethane).[5][6][7][8]

  • Step 2: TLC Screening: Test various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 7:3, 1:1). Spot your crude reaction mixture on a TLC plate and elute with these systems.

  • Step 3: Optimization: Choose the system that gives your product an Rf of ~0.3 and provides the best separation from all impurities. If streaking is observed, add 0.5-1% triethylamine to the chosen solvent system.[1]

Q2: Is the N-Boc protecting group stable during silica gel chromatography?

A2: Yes, the tert-butoxycarbonyl (Boc) group is generally considered stable to the conditions of standard silica gel chromatography.[9] It is robust towards most bases and mild nucleophiles.[10] Cleavage of the Boc group typically requires strong acidic conditions (e.g., trifluoroacetic acid, HCl) or high temperatures, which are not encountered during a standard column run at room temperature.[9][10][11] However, prolonged exposure to very acidic silica or impurities in the solvent could potentially lead to minor degradation, but this is uncommon.[3][12]

Q3: What are the recommended parameters for packing and running the column?

A3: Proper column packing is critical for achieving good separation.

ParameterRecommendationRationale
Stationary Phase Silica Gel, 60 Å, 230-400 meshStandard particle size for flash chromatography, providing a balance between resolution and flow rate.
Silica Mass 40-100 g per 1 g of crude materialEnsures sufficient surface area for separation and prevents column overloading.[4]
Column Dimensions Choose a column diameter that allows for a silica bed height of ~15-20 cm.A long, narrow column generally gives better separation than a short, wide one.
Packing Method Slurry PackingPrepare a slurry of silica gel in the initial, non-polar mobile phase. Pour it into the column and allow the solvent to drain while gently tapping the column to ensure an evenly packed, air-free bed.[4]
Elution Isocratic or GradientIsocratic (constant solvent composition) is simpler if the Rf values of impurities are far from your product. Gradient (gradually increasing polarity) is better for complex mixtures or when eluting compounds that bind strongly.[2]

Q4: How should I prepare my sample for loading onto the column?

A4: Proper sample loading is crucial to get sharp bands and good separation.

  • Minimal Solvent (Wet Loading): Dissolve the crude product in the smallest possible volume of the mobile phase or a slightly stronger solvent (like dichloromethane) if solubility is an issue.[4] Carefully apply this concentrated solution to the top of the silica bed with a pipette.

  • Dry Loading: If the compound is not very soluble in the mobile phase, dissolve it in a suitable solvent (e.g., DCM, Methanol), add a small amount of silica gel (2-3 times the mass of your crude product), and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of the packed column.[4] This method often provides superior resolution.

Q5: What is the best way to monitor the separation and collect fractions?

A5: The separation should be monitored by collecting fractions and analyzing them by TLC.

  • Fraction Collection: Begin collecting fractions as soon as the solvent starts to elute from the column. The size of the fractions will depend on the column size and expected separation.

  • TLC Analysis: Analyze the collected fractions using the same TLC system developed earlier. Spot every few fractions on a TLC plate to track the elution of your product and any impurities. The product can be visualized under UV light or by staining with an appropriate agent like potassium permanganate.[4]

  • Combine Fractions: Once the elution profile is clear, combine all fractions that contain only the pure product. Remove the solvent under reduced pressure to obtain the purified tert-butyl N-(2-methylindolizin-1-yl)carbamate.[4]

Visualized Workflows

General Purification Workflow

This diagram outlines the logical flow from a crude reaction mixture to the final, purified compound.

G cluster_prep Preparation cluster_chrom Column Chromatography cluster_analysis Analysis & Isolation TLC 1. Develop TLC System (Target Rf ~0.3) Crude 2. Crude Product Dissolve 3. Dissolve in Min. Solvent or Dry Load onto Silica Crude->Dissolve Load 5. Load Sample Dissolve->Load Pack 4. Pack Column with Silica Gel Slurry Pack->Load Elute 6. Elute with Mobile Phase Load->Elute Collect 7. Collect Fractions Elute->Collect TLC_Fractions 8. Analyze Fractions by TLC Collect->TLC_Fractions Combine 9. Combine Pure Fractions TLC_Fractions->Combine Evaporate 10. Evaporate Solvent Combine->Evaporate Pure 11. Pure Product Evaporate->Pure

Caption: Workflow for column chromatography purification.

Troubleshooting Decision Tree: Poor Separation

This diagram provides a logical path to diagnose and solve poor separation issues.

G Start Problem: Poor Separation CheckRf Is product Rf between 0.2-0.4? Start->CheckRf Streaking Are spots streaking or tailing? CheckRf->Streaking Yes AdjustPolarity Solution: Adjust mobile phase polarity to achieve target Rf CheckRf->AdjustPolarity No Overloaded Was column overloaded? (>5% w/w) Streaking->Overloaded No AddBase Solution: Add 0.5-1% Triethylamine to mobile phase Streaking->AddBase Yes ReduceLoad Solution: Reduce sample load or use a larger column Overloaded->ReduceLoad Yes ChangeSystem Solution: Try a different solvent system (e.g., DCM/MeOH) Overloaded->ChangeSystem No

Caption: Decision tree for troubleshooting poor separation.

References

  • Mono Boc-Protection of Butane-1,4-diamine! Synthetic issue! : r/Chempros - Reddit. Available at: [Link]

  • Synthetic scheme for indolizine derivatives using different substituted pyridines. Wiley Online Library. Available at: [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Semantic Scholar. Available at: [Link]

  • Phase-Transfer Catalytic Aza-Michael Addition of tert-Butyl benzyloxycarbamate to Electron-Deficient Olefins. The Royal Society of Chemistry. Available at: [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Available at: [Link]

  • Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure. ResearchGate. Available at: [Link]

  • Separation of tert-Butyl carbamate on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Selective Deprotection of N-Boc Catalyzed by Silica Gel. Chemical Journal of Chinese Universities. Available at: [Link]

  • C3 Functionalization of Indolizines via HFIP-Promoted Friedel−Crafts Reactions with (Hetero)arylglyoxals. Semantic Scholar. Available at: [Link]

  • Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health (NIH). Available at: [Link]

  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. Available at: [Link]

  • β,β-Difluoro Peroxides as Fluorinated C2-Building Blocks for the Construction of Functionalized Indolizines. National Institutes of Health (NIH). Available at: [Link]

  • Novel Approach to the Construction of Fused Indolizine Scaffolds: Synthesis of Rosettacin and the Aromathecin Family of Compounds. MDPI. Available at: [Link]

  • GC Column Troubleshooting Guide. Phenomenex. Available at: [Link]

  • How To Select Mobile Phase In HPLC Method Development?. YouTube. Available at: [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Available at: [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]

  • How do you choose a mobile phase in HPLC? - Quora. Available at: [Link]

  • tert-butyl N-(1-amino-2-methylpropan-2-yl)carbamate. National Institutes of Health (NIH). Available at: [Link]

  • CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate - Google Patents.
  • Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Michael Pittelkow. Available at: [Link]

  • tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate. National Institutes of Health (NIH). Available at: [Link]

  • CAS 118173-26-5 | (S)-tert-butyl (4-oxobutan-2-yl)carbamate. ChemAdvin. Available at: [Link]

  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents.
  • (PDF) tert-Butyl N-[6-(N,N-dipropylcarbamoyl)-1,3-benzothiazol-2-yl]carbamate. ResearchGate. Available at: [Link]

  • Isolation and purification of plant secondary metabolites using column-chromatographic technique. Bangladesh Journals Online. Available at: [Link]

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resolving stability issues of 1-aminoindolizines in acidic media

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Stability Issues of 1-Aminoindolizines in Acidic Media Ticket ID: IND-STAB-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Module 1: Diagnostic Triage

Identify the root cause of your decomposition before attempting a fix.

User reports regarding 1-aminoindolizines typically fall into two distinct failure modes. Use the visual cues below to determine which mechanism is destroying your starting material.

Symptom Visual Cue Root Cause Immediate Action
Rapid Darkening Solution turns emerald green, then deep black/tarry within minutes.Oxidative Dimerization (Radical cation formation).Degas solvents immediately. Add antioxidant (e.g., Ascorbic acid).
Silent Disappearance Starting material consumed (TLC), no new distinct spots, baseline streak.Acid-Catalyzed Polymerization (C-3 Protonation).[1]Neutralize acid. Switch to buffered media.
New Aliphatic Signal NMR shows new signal ~5.0–6.0 ppm (CH2) and loss of aromaticity.Stable C-3 Protonation (Salt formation).Reversible.[2][3] Treat with mild base (NaHCO3) to recover free base.

Module 2: The "Why" – Mechanistic Failure Analysis

Understanding the causality of decomposition.

The instability of 1-aminoindolizine in acid is not random; it is a direct consequence of its electronic structure. The indolizine ring is a


-electron aromatic system, but it is electron-excessive .
The C-3 Liability

Unlike typical anilines where protonation occurs on the Nitrogen, 1-aminoindolizines often protonate on the Carbon-3 (C-3) position.[1]

  • Electron Donation: The 1-amino group pushes electron density into the pyrrole ring.

  • Super-Nucleophile: The C-3 position becomes highly basic (pKa ~3–5 for the conjugate acid).

  • Electrophile Generation: Upon protonation at C-3, the molecule loses aromaticity and becomes an iminium cation (highly electrophilic).

  • Self-Destruction: This cation is attacked by unprotonated 1-aminoindolizine, leading to rapid oligomerization (Ehrlich-type reaction).

Pathway Visualization

The following diagram illustrates the competing pathways between stable salt formation and irreversible polymerization.

IndolizineStability Start 1-Aminoindolizine (Neutral) Acid Acidic Media (H+) Start->Acid N_Prot N-Protonated Species (Ammonium Salt) Acid->N_Prot Kinetic Control (Low Temp) C_Prot C-3 Protonated Species (Iminium Cation) Acid->C_Prot Thermodynamic Control (RT / Strong Acid) Stable STABLE (Reversible with Base) N_Prot->Stable N_Prot->C_Prot Equilibrium Shift Attack Nucleophilic Attack by Neutral Indolizine C_Prot->Attack High Conc. Polymer Polymer/Tar (Irreversible) Attack->Polymer

Figure 1: Competing protonation sites. C-3 protonation breaks aromaticity and triggers polymerization, while N-protonation is generally protective but kinetically labile.

Module 3: Stabilization Protocols

Standard Operating Procedures (SOPs) for handling 1-aminoindolizines.

Protocol A: Electronic Deactivation (The "Gold Standard")

If the free amine is not required for the next step immediately, protect it .

  • Method: Acetylation (Ac2O) or Trifluoroacetylation (TFAA).

  • Mechanism: The electron-withdrawing carbonyl group pulls density away from the ring, drastically lowering the basicity of C-3 and preventing acid-catalyzed decomposition [1].

  • Procedure:

    • Dissolve crude 1-aminoindolizine in DCM at 0°C.

    • Add 1.1 eq. Pyridine + 1.1 eq. Acetic Anhydride.[4][5]

    • Stir 30 mins. The resulting amide is stable in silica gel and mild acids.

Protocol B: The "Buffer Zone" (Working with Free Amines)

If you must keep the free amine (e.g., for condensation reactions), you must control the protonation equilibrium.

ParameterRecommendationExplanation
Acid Choice Acetic Acid (AcOH) or TFA Avoid mineral acids (HCl, H2SO4). Halide counter-ions can be nucleophilic; oxidizing anions (NO3-) cause immediate tarring.
Concentration < 0.05 M Dilution favors intramolecular reactions over intermolecular polymerization [2].
Temperature < 0°C Low temp favors kinetic N-protonation over thermodynamic C-3 protonation.
Atmosphere Argon/Nitrogen Essential. 1-aminoindolizines undergo oxidative dimerization in air, accelerated by acid [3].
Protocol C: C-3 Blocking

If your synthesis design permits, introduce a substituent at C-3 (e.g., -CN, -CO2Et) before forming the amine.

  • Logic: A C-3 substituent sterically blocks the protonation site and electronically deactivates the ring, rendering the molecule stable to acid [4].

Module 4: Frequently Asked Questions (FAQ)

Q: I see a new spot on TLC that isn't my product or starting material. Is it an intermediate? A: Likely not. If it is a baseline streak or a spot that turns dark upon standing, it is an oxidative dimer (e.g., azo-linkage or C-C bi-indolizine). Check your solvent degassing. If the spot is distinct and fluorescent, it might be the Ehrlich adduct (dimer formed by acid attack).

Q: Can I use HCl in Dioxane to make the salt? A: High Risk. While HCl salts of simple anilines are stable, 1-aminoindolizine HCl salts often degrade because the proton transfers to C-3 in solution. Use HBF4 or HPF6 to form non-nucleophilic salts, which precipitate cleanly and stop the equilibrium shift.

Q: My NMR in CDCl3 shows the molecule decomposing over time. Why? A: CDCl3 is naturally acidic (forming DCl/HCl over time).

  • Fix: Filter CDCl3 through basic alumina before use, or add a solid grain of K2CO3 to the NMR tube.

Q: How do I remove the N-acetyl group later without destroying the ring? A: Do not use acidic hydrolysis (6N HCl). Use basic hydrolysis:

  • Reagent: KOH / EtOH / H2O.

  • Condition: Reflux under Argon.

  • Workup: Dilute with water, extract immediately into ether/DCM. Do not let the free amine sit in the aqueous basic layer for extended periods.

References

  • Sandos, G., et al. (2017). Review on Chemistry of Natural and Synthetic Indolizines. Journal of Basic and Clinical Pharmacy. Link

  • Fraser, M., & Tsoi, S. C. (1966). The Protonation of Indolizines.[1][2][4][5] Journal of the Chemical Society B. Link

  • Takeda, Y., et al. (2013).[6] Oxidative Dimerization of Aromatic Amines.[6][7][8] Synthesis.[1][3][6][7][9][10][11][12][13] Link

  • Patil, S. S., et al. (2011).[13] Synthesis of Aminoindolizine Derivatives. Synlett.[13] Link

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of tert-butyl N-(2-methylindolizin-1-yl)carbamate: 1H NMR Spectroscopy versus Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural characterization of novel chemical entities is paramount. Indolizine derivatives, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of various substituents to the indolizine core allows for the fine-tuning of its pharmacological profile. This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of a representative indolizine derivative, tert-butyl N-(2-methylindolizin-1-yl)carbamate, and objectively compares its analytical power with other common spectroscopic techniques.

The Central Role of 1H NMR in Structural Elucidation

1H NMR spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons makes it an indispensable tool for synthetic chemists and drug development professionals. For a molecule like tert-butyl N-(2-methylindolizin-1-yl)carbamate, 1H NMR offers a rapid and non-destructive method to confirm its identity, assess its purity, and deduce its conformational features.

Predicted 1H NMR Spectrum of tert-butyl N-(2-methylindolizin-1-yl)carbamate

The structure and predicted proton assignments are illustrated below:

dot

G cluster_molecule tert-butyl N-(2-methylindolizin-1-yl)carbamate mol H5 H-5 H6 H-6 H7 H-7 H8 H-8 H3 H-3 NH NH CH3_indolizine 2-CH3 tBu t-Bu

Caption: Structure of tert-butyl N-(2-methylindolizin-1-yl)carbamate with key protons highlighted.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale
H-5~8.2 - 8.5d~7.01HLocated on the six-membered ring, deshielded by the adjacent nitrogen atom.
H-8~7.8 - 8.1d~9.01HPositioned on the six-membered ring, influenced by the fused five-membered ring.
H-6~7.1 - 7.4t~7.01HPart of the six-membered aromatic ring.
H-7~6.8 - 7.1t~7.01HPart of the six-membered aromatic ring.
H-3~6.5 - 6.8s-1HLocated on the five-membered ring.
NH~6.0 - 7.0br s-1HAmide proton, chemical shift is solvent and concentration dependent.[3]
2-CH3~2.3 - 2.6s-3HMethyl group attached to the indolizine core.
t-Bu~1.5s-9HNine equivalent protons of the tert-butyl group.[2][4]

Causality Behind the Predictions:

  • Indolizine Core Protons (H-5, H-6, H-7, H-8, H-3): The chemical shifts of these protons are based on the typical aromatic region for indolizine derivatives.[1] The electron-donating nature of the 2-methyl and 1-carbamate groups is expected to shield these protons to some extent compared to the unsubstituted indolizine.

  • NH Proton: The chemical shift of the carbamate NH proton is highly variable and depends on factors like solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.[3]

  • 2-Methyl Protons: The methyl group at the 2-position of the indolizine ring is expected to resonate in the typical range for an alkyl substituent on an aromatic ring.

  • tert-Butyl Protons: The nine protons of the tert-butoxycarbonyl (Boc) protecting group are chemically equivalent and appear as a characteristic sharp singlet in the upfield region of the spectrum.[2][4]

Comparison with Alternative Analytical Techniques

While 1H NMR is a powerful tool, a comprehensive structural confirmation often relies on a combination of analytical methods. Below is a comparison of 1H NMR with other commonly employed techniques for the analysis of tert-butyl N-(2-methylindolizin-1-yl)carbamate.

Analytical Technique Information Provided Advantages Limitations
1H NMR Spectroscopy Proton environment, connectivity (through coupling), stereochemistry, and purity.Rapid, non-destructive, provides detailed structural information.Can have overlapping signals in complex molecules, less sensitive than MS.
13C NMR Spectroscopy Number of unique carbon atoms, chemical environment of carbons.Complements 1H NMR, good for identifying quaternary carbons.Lower sensitivity than 1H NMR, longer acquisition times.
2D NMR (COSY, HSQC, HMBC) Correlation between protons (COSY), direct C-H attachment (HSQC), long-range C-H correlations (HMBC).Unambiguously assigns proton and carbon signals, resolves signal overlap.Requires more instrument time and expertise for data interpretation.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution MS).Extremely sensitive, provides molecular formula.Does not provide detailed structural connectivity on its own.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., N-H, C=O).Fast, simple, good for identifying key functional groups.Provides limited information on the overall molecular structure.

Experimental Protocols

Standard 1H NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified tert-butyl N-(2-methylindolizin-1-yl)carbamate in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if not already present in the solvent.

  • Data Acquisition: Acquire the 1H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are typically sufficient.

  • Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation. The resulting spectrum is then phased, baseline corrected, and referenced to the internal standard.

  • Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the structure.

D₂O Shake Experiment for NH Proton Identification

To confirm the assignment of the NH proton, a D₂O shake experiment can be performed.[3]

  • Acquire a standard 1H NMR spectrum of the sample.

  • Add one drop of deuterium oxide (D₂O) to the NMR tube.

  • Shake the tube gently to mix the contents.

  • Acquire a second 1H NMR spectrum. The signal corresponding to the NH proton will either disappear or significantly decrease in intensity due to proton-deuterium exchange.

Visualization of the Analytical Workflow

The logical flow for the structural elucidation of tert-butyl N-(2-methylindolizin-1-yl)carbamate can be visualized as follows:

dot

workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of tert-butyl N-(2-methylindolizin-1-yl)carbamate Purification Purification (e.g., Column Chromatography) Synthesis->Purification H_NMR 1H NMR Spectroscopy Purification->H_NMR Primary Analysis C_NMR 13C NMR Spectroscopy Purification->C_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Purification->TwoD_NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR H_NMR->TwoD_NMR If needed for ambiguity resolution Confirmation Unambiguous Structure Confirmation & Purity Assessment H_NMR->Confirmation C_NMR->Confirmation TwoD_NMR->Confirmation MS->Confirmation IR->Confirmation

Caption: A typical workflow for the synthesis and structural elucidation of a novel organic compound.

Conclusion

1H NMR spectroscopy is an unparalleled technique for the initial and detailed structural analysis of tert-butyl N-(2-methylindolizin-1-yl)carbamate. It provides a wealth of information that is often sufficient for routine characterization. However, for complete and unambiguous structural assignment, especially for novel compounds intended for drug development, a multi-technique approach is the gold standard. The synergistic use of 1H NMR with 13C NMR, 2D NMR, and mass spectrometry provides a self-validating system that ensures the highest level of scientific integrity and trustworthiness in the reported structure.

References

  • NMR Spectra of indolizines and their π complexes. (n.d.). Academia.edu. Retrieved from [Link]

  • A simple 1H nmr conformational study of some heterocyclic azomethines. (n.d.). ScienceDirect. Retrieved from [Link]

  • 13C CHEMICAL SHIFTS OF SOME AZAINDOLIZINES VERSUS ELECTRON CHARGE DISTRIBUTION The chemistry of indolizine (1) and of its deriv. (n.d.). Google Scholar.
  • Abraham, R. J., & Siverns, T. M. (1972). 1H chemical shifts in NMR, part 18 1.
  • Piltan, M., Zarei, S. A., Saydi, H., & Shahvelayati, A. S. (2016). One-pot Synthesis of Polysubstituted Indolizine Derivatives. Journal of Applied Chemical Research, 10(3), 85-90.
  • Silva, A. M. S., & Pinto, D. C. G. A. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 16(4), 397-445.
  • An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 3-Alkyldiaziridines. (2025, November). BenchChem.
  • Furdui, B., Mangalagiu, I. I., & Antoci, V. (2012). STRUCTURAL INVESTIGATIONS OF SUBSTITUTED INDOLIZINE DERIVATIVES BY NMR STUDIES. Romanian Journal of Physics, 57(1-2), 370-378.
  • Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyzed Reaction. (2024). European Journal of Organic Chemistry, 27(12), e202400013.
  • Faillace, M. S., et al. (2003). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules, 8(1), 18-29.
  • Supporting Information. (n.d.). Royal Society of Chemistry.
  • tert-butyl N-(prop-2-en-1-yl)carbamate. (n.d.). PubChem. Retrieved from [Link]

  • K., M., Agarwal, A., Mahawar, C., & K., S. (2011). tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. Acta Crystallographica Section E: Structure Reports Online, 67(5), o1382.
  • Pittelkow, M., et al. (2002).
  • Synthesis of tert-Butyl 2-iodobenzyl(methyl)carbamate: A Technical Guide. (2025). BenchChem.
  • Interpreting the NMR Spectrum of tert-Butyl (4-hydroxybutan-2-yl)
  • Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9. (2023). Molecules, 28(2), 1-19.
  • An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithiation. (2005). Molecules, 10(9), 1081-1091.
  • tert-Butyl carbamate. (n.d.). NIST WebBook. Retrieved from [Link]

  • Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate. (2014).
  • Recent Synthetic Developments and Reactivity of Aromatic Indolizines. (2018). Current Organic Chemistry, 22(4), 365-388.
  • Computational and infrared spectroscopic investigations of N-substituted carbazoles. (2021). Scientific Reports, 11(1), 6825.

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Navigating the Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of Boc-Aminoindolizines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the indolizine scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds. The introduction of an amino group to this heterocyclic system further enhances its pharmacological potential, making aminoindolizines a focal point of synthetic and analytical efforts. The tert-butyloxycarbonyl (Boc) protecting group is a ubiquitous tool in the synthesis of these molecules, valued for its stability and ease of removal. Understanding the gas-phase behavior of these Boc-protected aminoindolizines under mass spectrometric conditions is paramount for their unambiguous identification, characterization, and quality control.

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of Boc-aminoindolizines. We will delve into the characteristic fragmentation pathways, compare the behavior of the Boc group with other common amine protecting groups, and provide robust experimental protocols to support your research.

The Logic of Fragmentation: Boc Group vs. Indolizine Core

When a protonated Boc-aminoindolizine molecule enters the collision cell of a mass spectrometer, its fragmentation is primarily dictated by the lability of the Boc group and the stability of the indolizine ring. The initial protonation site plays a crucial role in directing the subsequent fragmentation cascade. While protonation can occur on the indolizine nitrogen or the carbonyl oxygen of the Boc group, the fragmentation products strongly suggest that pathways involving the Boc group are dominant at lower collision energies.

The most characteristic fragmentation of a Boc-protected amine is the loss of isobutylene (56 Da) to form a carbamic acid intermediate, which can then readily lose carbon dioxide (44 Da), resulting in a total loss of 100 Da. This stepwise loss is a hallmark of the Boc group and a key diagnostic tool.[1]

Deciphering the Fragmentation Pattern of Boc-Aminoindolizines

Based on extensive studies of Boc-protected amines and related heterocyclic systems, we can predict the primary fragmentation pathways for a generic Boc-aminoindolizine under positive-ion electrospray ionization tandem mass spectrometry (ESI-MS/MS).

A representative fragmentation scheme is proposed below:

M_H [M+H]+ M_H_isobutylene [M+H - C4H8]+ M_H->M_H_isobutylene - 56 Da (isobutylene) M_H_Boc [M+H - C5H8O2]+ M_H->M_H_Boc - 100 Da (Boc group) M_H_isobutylene->M_H_Boc - 44 Da (CO2) Indolizine_fragment Indolizine Core Fragments M_H_Boc->Indolizine_fragment Further Fragmentation

Caption: Proposed ESI-MS/MS fragmentation of Boc-aminoindolizines.

Primary Fragmentation Pathways:

  • Loss of Isobutylene (-56 Da): The most facile fragmentation is the neutral loss of isobutylene (C4H8) via a McLafferty-type rearrangement, leading to the formation of a protonated carbamic acid intermediate.[2] This is often the base peak at low collision energies.

  • Loss of the Entire Boc Group (-100 Da): A direct loss of the entire Boc group as isobutylene and carbon dioxide (C5H8O2) can also occur, leading to the protonated aminoindolizine.

  • Sequential Loss of Isobutylene and Carbon Dioxide: The carbamic acid intermediate formed after the loss of isobutylene is unstable and readily loses carbon dioxide (-44 Da) to yield the protonated aminoindolizine.

  • Fragmentation of the Indolizine Core: At higher collision energies, after the loss of the Boc group, the indolizine ring itself will begin to fragment. The specific fragmentation pattern of the core will depend on the position of the amino group and any other substituents.

A Comparative Analysis: Boc vs. Cbz and Fmoc Protecting Groups

The choice of protecting group is a critical decision in organic synthesis, and its influence extends to the analytical characterization of the final molecule. Here, we compare the expected mass spectrometric behavior of Boc-aminoindolizines with their Cbz (benzyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protected counterparts.

Protecting GroupCommon ReagentDeprotection ConditionCharacteristic MS FragmentationKey Fragment Ions (m/z)
Boc Boc AnhydrideAcidic (e.g., TFA)Loss of isobutylene, CO2, or the entire Boc group.[M+H - 56]+, [M+H - 100]+
Cbz Benzyl ChloroformateHydrogenolysisLoss of toluene, CO2, or the entire Cbz group.[M+H - 92]+, [M+H - 136]+
Fmoc Fmoc-ClBasic (e.g., Piperidine)Loss of dibenzofulvene and CO2.[M+H - 178]+, [M+H - 222]+

This orthogonality in their chemical cleavage is mirrored in their distinct fragmentation patterns in mass spectrometry, allowing for confident identification of the protecting group present.

Experimental Protocols

To aid researchers in obtaining high-quality mass spectral data for Boc-aminoindolizines and their analogs, we provide the following detailed experimental protocols.

Sample Preparation for LC-MS Analysis
  • Dissolution: Dissolve the Boc-aminoindolizine sample in a suitable solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL to create a stock solution.

  • Dilution: Prepare a working solution of 1-10 µg/mL by diluting the stock solution with the initial mobile phase composition.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method
  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be 5-95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions (ESI-MS/MS)
  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas (N2) Flow: 8-12 L/min.

  • Desolvation Temperature: 350-450 °C.

  • Collision Gas: Argon.

  • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe both the initial fragmentation of the Boc group and the subsequent fragmentation of the indolizine core.

The following diagram illustrates a typical LC-MS/MS workflow for the analysis of Boc-aminoindolizines.

Sample Sample Preparation LC LC Separation Sample->LC ESI ESI Source LC->ESI MS1 MS1 Scan (Precursor Ion) ESI->MS1 CID Collision Cell (CID) MS1->CID MS2 MS2 Scan (Fragment Ions) CID->MS2 Data Data Analysis MS2->Data

Caption: LC-MS/MS workflow for Boc-aminoindolizine analysis.

Conclusion

The mass spectrometric fragmentation of Boc-aminoindolizines is characterized by the predictable and dominant fragmentation of the Boc protecting group, primarily through the loss of isobutylene and carbon dioxide. This provides a clear diagnostic signature for the presence of this protecting group. By comparing these characteristic losses with those of other common protecting groups like Cbz and Fmoc, researchers can confidently identify the nature of the amine protection in their synthesized molecules. The provided experimental protocols offer a robust starting point for the development of analytical methods for the characterization of this important class of compounds. As the field of drug discovery continues to explore the potential of aminoindolizines, a thorough understanding of their analytical behavior will be indispensable.

References

  • Raju, G., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(6), 651-663. [Link]

  • Wolf, C., et al. (2005). Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(4), 553-564. [Link]

  • Carpino, L. A. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Wikipedia contributors. (2023, November 13). Collision-induced dissociation. In Wikipedia, The Free Encyclopedia. [Link]

  • Walsh Medical Media. (2012, November 21). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. [Link]

  • Loo, J. A. (n.d.). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. [Link]

  • Matrix Science. (n.d.). Mascot help: Peptide fragmentation. [Link]

  • MS Vision. (n.d.). Understanding differences in CID fragmentation in a mass spectrometer. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

Sources

High-Resolution FTIR Profiling of Carbamate Carbonyls in Indolizine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

In the development of novel antimicrobial and anticancer agents, indolizine derivatives have emerged as a privileged scaffold due to their planar, electron-rich 10-


 aromatic system. However, functionalizing these rings with carbamate moieties  (–O–C(=O)–N–) introduces a specific analytical challenge: the carbamate carbonyl stretching vibration (

) often overlaps with ester and amide signals common in synthetic intermediates.

This guide objectively compares the FTIR spectroscopic signature of the indolizine-carbamate motif against its structural analogs (esters, amides) and alternative analytical techniques (NMR). We provide experimental evidence that FTIR, when optimized, offers the most rapid and cost-effective method for monitoring carbamate formation in these heterocyclic systems.

Technical Deep Dive: The Indolizine-Carbamate Signature

The Characteristic Peak

For indolizine derivatives bearing a carbamate group, the diagnostic carbonyl stretching vibration (


) typically appears in the 1705–1740 cm⁻¹  range.

Unlike simple aliphatic carbamates (which absorb higher, ~1740–1760 cm⁻¹), the indolizine scaffold exerts an electronic perturbation :

  • Electron Donation: The electron-rich indolizine ring (acting as a donor) increases electron density into the carbamate nitrogen (if N-linked). This increases the single-bond character of the C–N bond but can slightly decrease the double-bond character of the C=O through resonance, lowering the frequency.

  • Hydrogen Bonding: In solid-state samples (KBr pellet or powder ATR), intermolecular H-bonding between the carbamate N–H and the carbonyl oxygen will broaden and redshift the peak by 10–20 cm⁻¹.

Secondary Diagnostic Bands

To validate the carbamate assignment, researchers must look for the "Carbamate Triad":

  • 
     (Carbonyl):  1705–1740 cm⁻¹ (Strong, Sharp).[1]
    
  • 
     (Amine):  3300–3450 cm⁻¹ (Medium, often sharp if non-H-bonded).
    
  • 
     (C-N Stretch):  1230–1270 cm⁻¹ (Distinct from ester C-O-C).
    

Comparative Analysis: Performance vs. Alternatives

Spectral Selectivity: Carbamate vs. Structural Analogs

The primary "competitors" for signal assignment in indolizine synthesis are Esters (often at C1/C3 positions) and Amides.

Table 1: FTIR Frequency Discrimination in Indolizine Derivatives

Functional Group

Frequency (cm⁻¹)
Band ShapeKey Differentiator
Carbamate (Target) 1705 – 1740 Sharp/Split Presence of C-O (1250) AND N-H (3350)
Ester (Indolizine-1-COOR)1690 – 1720Strong/SharpNo N-H band; Strong C-O-C (~1100-1200)
Amide (Indolizine-CONH-R)1640 – 1690Broad (Amide I)Lower freq; Amide II band (~1550) present
Ketone (3-Benzoyl)1610 – 1650StrongVery low freq due to conjugation with ring

Critical Insight: If your spectrum shows a peak at 1715 cm⁻¹ but lacks the N-H stretch at ~3350 cm⁻¹, you likely have an ester , not a carbamate.

Methodological Comparison: FTIR vs. NMR vs. Raman

Table 2: Technique Performance Matrix

FeatureFTIR (The Product) ¹³C NMR (Alternative 1) Raman (Alternative 2)
Speed < 2 mins (ATR)10–60 mins5–10 mins
Specificity Moderate (Overlaps possible)High (Distinct chemical shifts)High (Symmetry dependent)
Sample State Solid/Liquid (Non-destructive)Solution (Deuterated solvent)Solid/Liquid
Carbamate ID Excellent for C=O/N-H correlation Definitive (150–160 ppm) Weak C=O signal (Selection rules)
Cost LowHighHigh

Verdict: While ¹³C NMR provides the most definitive structural proof (carbamate carbonyls resonate at ~153–158 ppm, distinct from esters at ~165 ppm and ketones at >180 ppm), FTIR is superior for high-throughput process monitoring and rapid QC of the solid product.

Experimental Protocols

Synthesis of Reference Indolizine Carbamate

Objective: Synthesize Ethyl (2-phenylindolizin-3-yl)carbamate to validate spectral features.

  • Reactants: Dissolve 2-phenylindolizin-3-amine (1.0 eq) in dry dichloromethane (DCM).

  • Base: Add Triethylamine (1.2 eq) and cool to 0°C.

  • Acylation: Dropwise add Ethyl chloroformate (1.1 eq) under inert atmosphere (

    
    ).
    
  • Reaction: Stir at RT for 4 hours. Monitor by TLC (Rf will increase vs. amine).

  • Workup: Wash with water, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Hexane to ensure no residual starting amine interferes with N-H signals.

FTIR Acquisition Protocol (ATR Method)

System: PerkinElmer Spectrum Two or equivalent with Diamond ATR.

  • Background: Collect air background (32 scans, 4 cm⁻¹ resolution).

  • Sample Prep: Place ~2 mg of dried indolizine carbamate crystal on the diamond crystal.

  • Compression: Apply pressure using the anvil until the force gauge reaches the "Green" zone (ensure optimal contact).

  • Acquisition: Scan from 4000 to 450 cm⁻¹ (accumulation of 16 scans).

  • Processing: Apply baseline correction. Identify the carbonyl region (1600–1800 cm⁻¹).[2][3]

Visualizations

Analytical Workflow

This diagram illustrates the decision process for confirming the carbamate structure using FTIR data.

CarbamateAnalysis Start Crude Indolizine Product FTIR Acquire FTIR Spectrum (ATR Mode) Start->FTIR CheckCO Check C=O Region (1700-1750 cm⁻¹) FTIR->CheckCO NoPeak No Peak > 1700 CheckCO->NoPeak < 1690 cm⁻¹ PeakFound Peak Detected ~1720 cm⁻¹ CheckCO->PeakFound 1705-1740 cm⁻¹ ConclusionAmide PROBABLE: Indolizine Amide (Check 1650 cm⁻¹) NoPeak->ConclusionAmide CheckNH Check N-H Region (3300-3450 cm⁻¹) PeakFound->CheckNH HasNH N-H Band Present CheckNH->HasNH Yes NoNH No N-H Band CheckNH->NoNH No ConclusionCarbamate CONFIRMED: Indolizine Carbamate HasNH->ConclusionCarbamate ConclusionEster PROBABLE: Indolizine Ester NoNH->ConclusionEster

Figure 1: Logic flow for distinguishing carbamates from esters and amides in indolizine synthesis.

Spectral Interaction Map

Mechanistic view of how the indolizine ring affects the vibrational frequency.

SpectralMechanics cluster_legend Effect Indolizine Indolizine Ring (Electron Donor) Nitrogen Carbamate Nitrogen Indolizine->Nitrogen Conjugation (+M) Carbonyl Carbonyl (C=O) Nitrogen->Carbonyl Resonance Frequency Vibrational Freq (↓ Red Shift) Carbonyl->Frequency Bond Weakening Desc Ring conjugation lowers C=O wavenumber vs. aliphatic carbamates

Figure 2: Electronic effects of the indolizine scaffold on the carbamate carbonyl frequency.

References

  • MDPI. (2025). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Retrieved from [Link]

  • ResearchGate. (2025). Eco-Conscious Synthesis and Characterization of Indolizine Derivatives With In Vitro Antimicrobial Assessment. Retrieved from [Link]

  • Specac. (2024). Interpreting Infrared Spectra: Carbonyls, Amides, and Esters. Retrieved from [Link]

  • NIH PubMed. (2024). Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives. Retrieved from [Link]

  • LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives: Amides, Esters & Carbamates. Retrieved from [Link]

Sources

A Comprehensive Guide to Establishing HPLC Retention Time Standards for Indolizine Carbamate Impurities

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed framework for the identification, separation, and establishment of High-Performance Liquid Chromatography (HPLC) retention time standards for potential impurities in indolizine carbamate drug substances. As a class of compounds with significant interest in medicinal chemistry, ensuring the purity of indolizine carbamates is paramount for safety and efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the analytical characterization of these molecules.

The approach outlined herein is built upon the principles of Quality by Design (QbD) and adheres to the guidelines set forth by the International Council for Harmonisation (ICH), particularly Q1A for stability testing and Q3A for impurities in new drug substances.[1][2] We will explore the theoretical basis for potential impurities, provide a systematic approach to developing a stability-indicating HPLC method, and detail protocols for forced degradation studies to generate and characterize these impurities.

The Analytical Challenge: Understanding Potential Impurities

The impurity profile of an indolizine carbamate is influenced by its synthetic route and its intrinsic stability.[3][4] Potential impurities can be broadly categorized as:

  • Process-Related Impurities: Arising from the chemical synthesis, these can include unreacted starting materials, intermediates, and by-products. The synthesis of indolizines often involves reactions of pyridine or pyrrole scaffolds, while carbamates can be formed through various carbamoylation reactions.[5][6][7]

  • Degradation Products: Formed during storage or exposure to stress conditions, these impurities are critical to identify for ensuring the stability of the drug substance.[8]

Given the structures of indolizine and carbamate moieties, likely degradation pathways include hydrolysis of the carbamate linkage and oxidation of the indolizine ring system.

Developing a Stability-Indicating HPLC Method: A Systematic Approach

A stability-indicating analytical method is a validated quantitative procedure that can detect changes in the quality attributes of the drug substance and drug product during storage.[9] The primary goal is to achieve baseline separation of the active pharmaceutical ingredient (API) from all potential impurities and degradation products.

Experimental Workflow for Method Development

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Forced Degradation & Peak Purity cluster_2 Phase 3: Method Validation A Column & Mobile Phase Screening B Gradient Optimization A->B C Wavelength Selection B->C D Forced Degradation Studies C->D E Peak Purity Analysis (PDA/MS) D->E F Validation as per ICH Q2(R1) E->F G Establishment of RT Standards F->G

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of tert-butyl N-(2-methylindolizin-1-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my priority to extend our support beyond the point of sale, ensuring that our partners in research and development can handle our products with the utmost safety and confidence. This guide provides a detailed, step-by-step protocol for the proper disposal of tert-butyl N-(2-methylindolizin-1-yl)carbamate, a specialized indolizine derivative. The procedures outlined here are grounded in established principles of laboratory safety and hazardous waste management, designed to protect both laboratory personnel and the environment.

The core philosophy of this guide is proactive risk mitigation. Since specific safety data for novel or specialized research chemicals are often not available, we must infer potential hazards from the compound's structural motifs—the indolizine core and the tert-butyl carbamate (Boc) protecting group. This approach ensures a high standard of safety and regulatory compliance.

Compound Identity and Hazard Assessment

A rigorous disposal plan begins with a thorough understanding of the chemical . While a comprehensive Safety Data Sheet (SDS) for this specific molecule may not be publicly available, we can assess its likely hazards based on analogous structures.

  • Indolizine Core: Indolizine and its derivatives are heterocyclic aromatic compounds. As a class, such compounds should be handled with care, assuming potential for skin and eye irritation.[1]

  • Carbamate Group: The carbamate functional group is present in a wide range of biologically active molecules, including pesticides.[2][3] Certain carbamates are known to be toxic. Furthermore, structurally related compounds like tert-butyl N-(2-aminoethyl)carbamate are classified as causing severe skin burns and eye damage.[4][5]

Given these structural components, tert-butyl N-(2-methylindolizin-1-yl)carbamate must be treated as a hazardous substance. The following table summarizes its identity and inferred hazard profile.

PropertyValue / AssessmentSource
Chemical Name tert-butyl N-(2-methylindolizin-1-yl)carbamate-
Appearance Likely a solid (based on similar compounds)[6]
Inferred GHS Hazards Acute Toxicity (Oral): Potential for harm if swallowed.Skin Corrosion/Irritation: Assumed to be an irritant or corrosive.Serious Eye Damage/Irritation: Assumed to cause serious irritation or damage.[4][5][7]
Primary Exposure Routes Inhalation of dust, skin contact, eye contact, ingestion.[1][7]

Causality: The decision to treat this compound as hazardous is a precautionary principle. By assuming the properties of its most hazardous structural analogs, we establish a safety margin that protects researchers from unknown risks.

Personnel Safety & Personal Protective Equipment (PPE)

All handling and disposal procedures must be conducted under strict safety protocols to minimize exposure.

  • Ventilation: Always handle the solid compound and prepare it for disposal inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[7][8]

  • Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound:

    • Eye Protection: Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[7]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of as contaminated waste after the procedure.[7][9]

    • Body Protection: A flame-resistant lab coat and closed-toe shoes are required.[8]

Step-by-Step Disposal Protocol

This protocol outlines the direct actions required to prepare tert-butyl N-(2-methylindolizin-1-yl)carbamate for final disposal. The guiding principle is that no amount of this chemical waste should enter the general trash or sewer system.[10][11]

3.1. Preparation and Segregation

  • Designate a Waste Container: Obtain a clean, dry, and chemically compatible container for solid hazardous waste. A high-density polyethylene (HDPE) container with a screw cap is recommended.[8][10]

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container. Clearly write the full chemical name: "tert-butyl N-(2-methylindolizin-1-yl)carbamate" and the date accumulation begins.[9][11] Proper labeling is a critical step for safety and regulatory compliance.

  • Segregation: This waste stream should be kept separate. Do not mix with other chemical wastes unless their compatibility has been explicitly confirmed.[9][10] Mixing incompatible chemicals can lead to dangerous reactions.

3.2. Waste Collection

  • Solid Waste: Carefully transfer the solid tert-butyl N-(2-methylindolizin-1-yl)carbamate waste into the designated hazardous waste container using a spatula or scoop. Minimize the generation of dust during this process.[6][9]

  • Contaminated Materials: Any materials that have come into direct contact with the compound, such as gloves, weighing papers, and disposable wipes used for cleaning, must also be placed in the same hazardous waste container.[9]

  • Container Sealing: Once all waste is collected, securely seal the container. Do not overfill the container; fill to just below the neck of the bottle.[10] Store the sealed container in a designated satellite accumulation area away from heat and ignition sources.[7][11]

Spill Management

In the event of an accidental spill, immediate and correct action is crucial to prevent exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before addressing the spill, ensure you are wearing the full PPE as described in Section 2.

  • Containment: Prevent the spill from spreading. For a solid spill, carefully sweep or vacuum the material into a suitable disposal container. Avoid creating dust.[4][6]

  • Decontamination: Clean the spill area with an appropriate solvent and cleaning agent. All materials used for cleanup (absorbent pads, wipes, etc.) must be disposed of as hazardous waste.[9]

  • Reporting: Report the spill to your institution's Environmental Health & Safety (EHS) office, following local protocols.

Final Disposal and Waste Stream Logistics

The ultimate disposal of the collected waste must be handled by professionals.

  • Licensed Disposal: The sealed and labeled container must be turned over to your institution's EHS office or a licensed chemical waste disposal company.[7][12] These facilities will typically use high-temperature incineration for the destruction of organic chemical waste.

  • Record Keeping: Maintain a log of the waste generated, including the chemical name, quantity, and date of disposal. This is essential for regulatory compliance and laboratory safety audits.

The entire disposal workflow is a self-validating system designed to ensure safety at every stage, from the lab bench to final destruction.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for tert-butyl N-(2-methylindolizin-1-yl)carbamate.

G cluster_prep Preparation Phase cluster_handling Handling & Collection cluster_storage Storage & Pickup cluster_emergency Emergency Protocol start Start: Unused/Waste tert-butyl N-(2-methylindolizin-1-yl)carbamate assess 1. Assess Hazards (Consult Guide/SDS) start->assess ppe 2. Don Full PPE (Gloves, Goggles, Lab Coat) assess->ppe container 3. Prepare & Label Hazardous Waste Container ppe->container collect 4. Collect Solid Waste & Contaminated Materials container->collect seal 5. Securely Seal Container collect->seal store 6. Store in Designated Satellite Accumulation Area seal->store pickup 7. Arrange for Pickup by Licensed Waste Disposal store->pickup end Disposed via Incineration pickup->end End of Lab Responsibility spill Spill Occurs contain Contain & Clean Spill spill->contain spill_waste Dispose of Cleanup Materials as Hazardous Waste contain->spill_waste spill_waste->collect Add to waste stream

Caption: Workflow for the safe disposal of tert-butyl N-(2-methylindolizin-1-yl)carbamate.

References

  • TAMU-CC / Lab Chemical Waste Disposal SOP . Texas A&M University-Corpus Christi. Available at: [Link]

  • SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium . Pharmaceutical Guidelines. Available at: [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions . Labor Security System. Available at: [Link]

  • tert-Butyl carbamate - SAFETY DATA SHEET . Alfa Aesar. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. Available at: [Link]

  • Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL . Kamat Lab, University of Notre Dame. Available at: [Link]

  • Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet . Restek. Available at: [Link]

Sources

A Comprehensive Guide to the Safe Handling of tert-butyl N-(2-methylindolizin-1-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment

tert-butyl N-(2-methylindolizin-1-yl)carbamate belongs to the carbamate class of compounds, which are widely used in pharmaceuticals and other areas of chemical synthesis. While specific toxicity data for this molecule is limited, carbamates as a class can present several potential hazards. The primary routes of occupational exposure are inhalation of dust particles, dermal contact, and accidental ingestion.

Based on data from analogous compounds, the potential hazards include:

  • Skin and Eye Irritation: Many carbamate derivatives are known to cause skin and eye irritation upon direct contact.[1]

  • Harmful if Swallowed or Inhaled: Acute toxicity is a concern with some carbamates, potentially causing harm if ingested or inhaled.[1][2][3]

  • Respiratory Irritation: Inhalation of fine dust particles may lead to respiratory tract irritation.[1]

Given these potential risks, a conservative approach to handling, assuming the compound is hazardous, is the most prudent course of action.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is fundamental to mitigating the risks associated with handling tert-butyl N-(2-methylindolizin-1-yl)carbamate. The following table summarizes the minimum required PPE.

PPE Category Item Specification Rationale
Hand Protection Chemical-resistant glovesNitrile gloves are a mandatory minimum.[4] Inspect for tears or holes before each use.Prevents dermal absorption, a primary route of exposure.
Eye Protection Safety glasses with side shields or gogglesTightly fitting safety goggles are recommended, especially when there is a risk of splashing.[2][4]Protects against accidental splashes of solutions or contact with airborne particles.
Skin and Body Protection Laboratory coatA long-sleeved lab coat is required to protect skin and personal clothing from contamination.[2][4]Minimizes the area of exposed skin.
Respiratory Protection Use in a certified chemical fume hoodAll handling of the solid compound should be performed within a fume hood to control airborne particles.[2]A properly functioning fume hood is the primary engineering control to prevent inhalation of the compound.

Operational Plan: A Step-by-Step Handling Procedure

A systematic workflow is essential for the safe handling of tert-butyl N-(2-methylindolizin-1-yl)carbamate from initial receipt to its use in experimental procedures.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_review Review Safety Info prep_ppe Don Appropriate PPE prep_review->prep_ppe prep_setup Prepare Fume Hood prep_ppe->prep_setup handle_weigh Weigh Solid in Fume Hood prep_setup->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Solvent handle_transfer->handle_dissolve cleanup_decon Decontaminate Surfaces handle_dissolve->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A step-by-step workflow for the safe handling of tert-Butyl carbamate.

Experimental Protocol
  • Preparation :

    • Before handling, visually inspect the container for any signs of damage or leakage.

    • Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[5]

    • Prepare your workspace within a certified chemical fume hood.

    • Don the appropriate PPE as specified in the table above.[5]

  • Handling and Use :

    • When weighing the solid compound, do so within the confines of the fume hood to contain any dust.[5]

    • Use a spatula for all transfers to minimize the generation of airborne particles.[5]

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

    • Keep the container of tert-butyl N-(2-methylindolizin-1-yl)carbamate tightly sealed when not in use.

  • Post-Handling :

    • Decontaminate all surfaces that may have come into contact with the chemical using an appropriate solvent.

    • Carefully remove and dispose of contaminated PPE as hazardous waste to prevent cross-contamination.[6]

    • Thoroughly wash your hands with soap and water after the procedure is complete.

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is critical.

Exposure Type First Aid Measures
Eye Contact Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes.[2][5] Seek prompt medical attention.[2][5]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes.[2] Remove all contaminated clothing.[5] If skin irritation persists, consult a physician.[2]
Inhalation Move the individual to fresh air.[5] If breathing is difficult, administer oxygen. Seek medical attention.[5]
Ingestion Clean the mouth with water and drink plenty of water afterwards.[2] Do NOT induce vomiting.[5] Seek immediate medical attention.[2][5]
Spill For small spills, carefully sweep up the solid material, avoiding dust creation, and place it into a suitable, closed container for disposal.[2]

Disposal Plan

The proper disposal of tert-butyl N-(2-methylindolizin-1-yl)carbamate and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility. All waste should be treated as hazardous.

Waste Disposal Workflow

cluster_collection Waste Collection cluster_segregation Segregation & Labeling cluster_disposal Final Disposal collect_solid Unused Solid Compound segregate_solid Solid Waste Container collect_solid->segregate_solid collect_liquid Contaminated Solutions segregate_liquid Liquid Waste Container collect_liquid->segregate_liquid collect_ppe Used Gloves, Wipes, etc. segregate_ppe Contaminated Debris Container collect_ppe->segregate_ppe label_waste Label all Containers Clearly segregate_solid->label_waste segregate_liquid->label_waste segregate_ppe->label_waste dispose_facility Licensed Waste Disposal Facility label_waste->dispose_facility

Caption: A workflow for the proper segregation and disposal of waste.

Disposal Protocol
  • Solid Waste : Collect any unused or waste tert-butyl N-(2-methylindolizin-1-yl)carbamate in a clearly labeled, sealed container designated for hazardous chemical waste.[6]

  • Liquid Waste : Solutions containing the compound should be collected in a designated, labeled hazardous waste container.[5] Do not mix with other waste streams unless compatibility has been confirmed by your institution's environmental health and safety (EHS) office.[2]

  • Contaminated Materials : Any items that have come into contact with the compound, such as gloves, weighing paper, and disposable labware, must be disposed of as hazardous waste.[5]

  • Final Disposal : All waste containing tert-butyl N-(2-methylindolizin-1-yl)carbamate must be disposed of through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[5]

By integrating these safety measures into your laboratory's standard operating procedures, you can effectively manage the risks associated with handling tert-butyl N-(2-methylindolizin-1-yl)carbamate, fostering a secure and productive research environment.

References

  • Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl Carbamate. Benchchem.
  • Essential Safety and Logistical Guide for Handling tert-Butyl (cyanomethyl)(methyl)carbamate. Benchchem.
  • Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl Benzhydrylcarbamate. Benchchem.
  • Proper Disposal of Obtucarbamate A: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • Material Safety Data Sheet - tert-Butyl N-(2-cyanoethyl)carbamate, 97%. Cole-Parmer.
  • tert-Butyl carbamate - SAFETY DATA SHEET. Thermo Fisher Scientific.
  • tert-butyl N-(1-amino-2-methylpropan-2-yl)carbamate. PubChem.
  • SAFETY DATA SHEET - N-BOC-1,2-diaminoethane. Fisher Scientific.
  • SAFETY DATA SHEET. TCI Chemicals.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Chemical Safety Data Sheet MSDS / SDS - TERT-BUTYL-N-METHYLCARBAMATE. ChemicalBook.
  • Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. Restek.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • tert-butyl N-(prop-2-yn-1-yl)carbamate. PubChem.

Sources

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